5-Bromo-4-methyl-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
5-bromo-4-methyl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-6(7(9,10)11)12-3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJYRALTRQVVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738405 | |
| Record name | 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010422-51-1 | |
| Record name | 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methyl-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine: A Keystone Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine, CAS Number 1010422-51-1. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic signature, and its pivotal role as a versatile intermediate in the synthesis of complex molecular architectures, particularly within the realm of targeted therapeutics.
Strategic Importance in Medicinal Chemistry
This compound is a highly functionalized heterocyclic building block of significant interest in contemporary drug discovery. The strategic arrangement of its substituents—a reactive bromine atom, a lipophilic trifluoromethyl group, and a methyl group on a pyridine core—offers a unique combination of properties and synthetic handles.
The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy to enhance key drug-like properties.[1] Its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influence metabolic stability by blocking potential sites of oxidation, and increase binding affinity to target proteins through favorable lipophilic and electrostatic interactions. The bromine atom at the 5-position serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the construction of diverse compound libraries.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and spectral characteristics is fundamental for its effective use in synthesis and for quality control.
Core Molecular Data
Quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1010422-51-1 | [2][3] |
| Molecular Formula | C₇H₅BrF₃N | [2][3] |
| Molecular Weight | 240.02 g/mol | [2] |
| MDL Number | MFCD18257679 | [2] |
| Purity | Typically ≥95% | [2] |
| Appearance | Off-white to light yellow solid | [4] (analogue) |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below is an expert interpretation of its key spectral data.[5][6]
The Nuclear Magnetic Resonance (NMR) spectra provide the definitive structural fingerprint of the molecule.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.
-
H-3 Proton: A singlet corresponding to the proton at the 3-position of the pyridine ring.
-
H-6 Proton: A singlet corresponding to the proton at the 6-position of the pyridine ring.
-
Methyl Protons (-CH₃): A singlet in the upfield region (around 2.0-2.5 ppm) corresponding to the three protons of the methyl group at the 4-position.
-
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. Key expected signals include:
-
C-Br (C-5): The carbon atom attached to the bromine will be significantly shifted.
-
C-CF₃ (C-2): This carbon signal will appear as a quartet due to coupling with the three fluorine atoms.
-
Pyridine Ring Carbons (C-3, C-4, C-6): These will appear in the aromatic region, with their chemical shifts influenced by the attached substituents.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region.
-
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 239 and 241.[7]
-
Key Fragmentation: A common fragmentation pathway is the loss of a bromine radical, leading to a significant fragment ion. Loss of the trifluoromethyl group or components of the pyridine ring may also be observed.[8][9][10]
Infrared spectroscopy is useful for identifying the presence of key functional groups.
-
C-H Stretching: Aromatic C-H stretches are typically observed just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl group will be seen just below 3000 cm⁻¹.[11]
-
C=C and C=N Stretching: Vibrations from the pyridine ring will appear in the 1600-1450 cm⁻¹ region.[12]
-
C-F Stretching: The C-F bonds of the trifluoromethyl group will produce very strong, characteristic absorption bands, typically in the 1350-1100 cm⁻¹ region.[13]
-
C-Br Stretching: This vibration occurs in the fingerprint region at lower wavenumbers.
Synthesis and Manufacturing
While multiple synthetic routes to trifluoromethylpyridines exist, a common and effective strategy involves the construction of the substituted pyridine ring followed by trifluoromethylation or the use of a trifluoromethyl-containing building block.[13][14] A plausible and efficient synthesis for this compound is outlined below.
Proposed Synthetic Workflow
The synthesis can be envisioned starting from a readily available dibrominated pyridine precursor. This approach offers good control over the regiochemistry of the final product.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methodologies for similar transformations.[15]
Objective: To synthesize this compound from 3,5-Dibromo-4-methyl-pyridine.
Step 1: Synthesis of 5-Bromo-4-methyl-pyridine-3-carbaldehyde
-
To a flame-dried, three-necked flask under an argon atmosphere, add 3,5-Dibromo-4-methyl-pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -100 °C using a liquid nitrogen/ether bath.
-
Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -95 °C. The selective lithiation occurs at the 3-position due to directing effects.
-
Stir the resulting solution for 15 minutes at -100 °C.
-
Add N,N-dimethylformamide (DMF, 1.5 eq) dropwise.
-
Allow the reaction to warm to -78 °C and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Step 2: Synthesis of this compound
-
This step would likely proceed via a nucleophilic trifluoromethylation reaction, although this is a simplification of what would be a more complex transformation likely involving oxidation and then trifluoromethylation. A more direct, albeit different, pathway might involve a cross-coupling approach on a suitable precursor.
Self-Validating System: Throughout the synthesis, reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the intermediate and final product must be confirmed by ¹H NMR, ¹³C NMR, and MS, comparing the obtained data with established values.
Applications in Drug Discovery: A Versatile Scaffold for Cross-Coupling Reactions
The true utility of this compound lies in its capacity to serve as a versatile scaffold for palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position is readily displaced, allowing for the introduction of a wide array of molecular fragments.
Caption: Key cross-coupling reactions utilizing the title compound.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction is a cornerstone for creating biaryl structures, which are prevalent in kinase inhibitors.[14][16]
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0 eq).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq).
-
Add a solvent system, typically a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.
Causality: The choice of a phosphine-based palladium catalyst is crucial. The electron-rich phosphine ligands stabilize the Pd(0) active species and facilitate the oxidative addition step, which is the rate-limiting step for many cross-coupling reactions with electron-deficient pyridines.[16] The base is required to activate the boronic acid for transmetalation.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for synthesizing aminopyridine derivatives, which can act as key hydrogen bond donors in protein-ligand interactions.[2][17][18][19][20]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (1.4 eq), a palladium source (e.g., Pd₂(dba)₃), and a specialized phosphine ligand (e.g., XPhos or SPhos).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous solvent such as toluene or dioxane.
-
Heat the mixture to 80-110 °C until the reaction is complete.
-
After cooling, the reaction is quenched, worked up, and the product is purified.
Causality: Sterically hindered, electron-rich phosphine ligands (Buchwald ligands) are often necessary for the efficient coupling of amines with heteroaryl halides. These ligands promote the reductive elimination step, which forms the C-N bond and regenerates the active catalyst.[17]
Sonogashira Coupling (C-C Alkyne Bond Formation)
This reaction introduces an alkynyl moiety, a versatile functional group that can serve as a rigid linker or be further elaborated.[21][22][23][24][25]
Protocol: General Procedure for Sonogashira Coupling
-
Combine this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine in a suitable solvent like THF or DMF.
-
Degas the mixture.
-
Add the terminal alkyne (1.1 eq).
-
Heat the reaction, typically to 50-80 °C, and monitor its progress.
-
Upon completion, perform a standard aqueous workup and purify the product.
Causality: The Sonogashira reaction operates via a dual catalytic cycle. The palladium catalyst activates the aryl bromide, while the copper co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[22]
Safety and Handling
As with any active chemical reagent, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for CAS 1010422-51-1 should always be consulted, the following guidance is based on data for closely related brominated trifluoromethylpyridines.[4][17][21]
-
Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation. May also cause respiratory irritation.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value, versatile building block for modern organic synthesis and medicinal chemistry. Its trifluoromethyl group offers the potential to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, while the strategically placed bromine atom provides a reliable handle for a suite of powerful cross-coupling reactions. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, empowers researchers to effectively leverage this compound in the rational design and synthesis of novel therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 4. 5-Bromo-2-fluoro-4-methyl-pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. This compound(1010422-51-1) 1H NMR spectrum [chemicalbook.com]
- 6. bldpharm.com [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. uni-saarland.de [uni-saarland.de]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 16. books.rsc.org [books.rsc.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Sonogashira Coupling [organic-chemistry.org]
An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, halogenated pyridines serve as pivotal structural motifs. Their unique electronic properties and versatile reactivity make them indispensable building blocks in the synthesis of complex molecules with significant biological and physical functionalities. Among these, 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine stands out as a compound of increasing interest. The strategic placement of a bromine atom, a methyl group, and a trifluoromethyl group on the pyridine ring offers a rich tapestry of synthetic possibilities and modulates the physicochemical characteristics of the molecule in a nuanced manner.
This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physical properties of this compound. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a cohesive narrative that intertwines established values with the practical methodologies required for their verification. This document is structured to provide both a quick reference for essential physical constants and a detailed procedural guide for their experimental determination, ensuring scientific integrity and empowering researchers to validate these properties in their own laboratories.
Section 1: Core Physical Characteristics
A thorough understanding of a compound's physical properties is the bedrock of its application in any scientific endeavor. These properties dictate its behavior in different environments, its suitability for various reaction conditions, and its potential for interaction with biological systems. This section provides a summary of the known and predicted physical characteristics of this compound.
Structural and General Properties
The foundational attributes of this compound are summarized in the table below. The molecular weight is a calculated value based on its chemical formula, while the CAS number provides a unique identifier for this specific chemical substance. The SMILES string offers a machine-readable representation of the molecular structure.
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 1010422-51-1 | [1][2][3] |
| Molecular Formula | C₇H₅BrF₃N | [1][2] |
| Molecular Weight | 240.02 g/mol | [1][2] |
| SMILES Code | CC1=CC(=NC=C1Br)C(F)(F)F | [2] |
Thermal and Physical State Properties
| Property | Value | Notes and Citations |
| Melting Point | Data not available | The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, it is typically a sharp, well-defined temperature. |
| Boiling Point | 203 °C | This value is reported by a chemical supplier; however, it is recommended to verify this experimentally as no primary source data is available. |
| Flash Point | 76 °C | This value is reported by a chemical supplier and indicates the lowest temperature at which the vapors of the liquid will ignite in the presence of an ignition source. |
| Density | Data not available | Density is a measure of mass per unit volume. For organic compounds, it is often influenced by molecular packing in the solid state or intermolecular forces in the liquid state. |
| Physical State | Presumed to be a liquid or low-melting solid at room temperature | Based on the reported boiling point, the compound is likely a liquid at standard temperature and pressure. |
Solubility Profile
The solubility of a compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. While specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented, a general understanding can be inferred from its structure. The presence of the polar pyridine nitrogen and the potential for hydrogen bonding suggests some solubility in polar organic solvents. Conversely, the hydrophobic trifluoromethyl group and the bromine atom may impart solubility in less polar organic solvents.
Predicted Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to be soluble due to potential hydrogen bonding with the pyridine nitrogen.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Expected to be soluble due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): May exhibit limited solubility, influenced by the overall polarity of the molecule.
-
Water: Expected to have low solubility due to the presence of the hydrophobic trifluoromethyl and bromo substituents.
It is imperative for researchers to experimentally determine the solubility in the specific solvent system relevant to their application.
Section 2: Experimental Determination of Physical Properties
To ensure the accuracy and reliability of the physical data used in research and development, experimental verification is paramount. This section provides detailed, step-by-step protocols for the determination of the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory techniques.
Determination of Melting Point
The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.
Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the sample of this compound is a finely ground powder. If the sample is crystalline, gently crush a small amount using a mortar and pestle.
-
Take a capillary tube sealed at one end and tap the open end into the powdered sample to introduce a small amount of the compound.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.
-
-
Apparatus Setup:
-
Insert the capillary tube into the heating block of a melting point apparatus.
-
Place a calibrated thermometer in the designated port of the apparatus, ensuring the bulb is level with the sample in the capillary tube.
-
-
Measurement:
-
Begin heating the block at a rapid rate (approximately 10-15 °C per minute) to quickly determine an approximate melting range.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new sample and begin heating again, this time at a much slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
Repeat the measurement at least two more times to ensure reproducibility.
-
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate measurement.
-
Multiple Measurements: Confirms the reproducibility and reliability of the determined melting point.
Diagram: Workflow for Melting Point Determination
Caption: Workflow for the experimental determination of melting point.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a characteristic property that is sensitive to changes in atmospheric pressure.
Protocol: Micro Boiling Point Determination
-
Sample Preparation:
-
Place a small amount (approximately 0.5 mL) of this compound into a small test tube or a fusion tube.
-
Take a capillary tube sealed at one end and place it, open end down, into the liquid in the test tube.
-
-
Apparatus Setup:
-
Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of a suitable heating liquid on a hot plate with a stirrer). The liquid in the test tube should be below the level of the heating fluid.
-
-
Measurement:
-
Begin heating the bath gently and stir continuously to ensure a uniform temperature.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the bath to cool slowly while still stirring.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
-
Record this temperature.
-
Repeat the measurement to ensure accuracy.
-
Causality Behind Experimental Choices:
-
Inverted Capillary Tube: Traps the vapor of the liquid, allowing for the observation of the point at which the external pressure equals the vapor pressure.
-
Slow Cooling: Ensures that the temperature reading is taken at the precise moment of equilibrium between the vapor pressure and the external pressure.
-
Stirring: Maintains a uniform temperature throughout the heating bath, preventing localized overheating and ensuring an accurate reading.
Diagram: Setup for Micro Boiling Point Determination
References
A Technical Guide to the ¹³C NMR Spectroscopy of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, halogenated pyridines serve as pivotal structural motifs. Their unique electronic properties and metabolic stability make them invaluable building blocks in the synthesis of novel therapeutic agents. Among these, 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a compound of significant interest, combining the electronic influence of a bromine atom, the inductive effect of a methyl group, and the significant steric and electronic perturbations of a trifluoromethyl group. Understanding the precise molecular structure and electronic environment of this compound is paramount for its effective utilization.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone analytical technique for the unambiguous structural elucidation of such complex organic molecules.[1] This guide provides an in-depth technical analysis of the ¹³C NMR data for this compound, offering insights into spectral prediction, interpretation, and the underlying principles governing the observed chemical shifts and coupling constants.
Predicted ¹³C NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on established NMR principles, substituent effects in pyridine derivatives, and computational models.[2][3][4][5]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-2 | 148 - 152 | Quartet (q) | ³JCF ≈ 35-38 |
| C-3 | 120 - 124 | Singlet (s) | - |
| C-4 | 145 - 149 | Singlet (s) | - |
| C-5 | 118 - 122 | Singlet (s) | - |
| C-6 | 150 - 154 | Singlet (s) | - |
| -CF₃ | 120 - 124 | Quartet (q) | ¹JCF ≈ 270-278 |
| -CH₃ | 18 - 22 | Singlet (s) | - |
In-Depth Spectral Analysis and Interpretation
The predicted ¹³C NMR spectrum of this compound is a manifestation of the interplay between the pyridine core and its diverse substituents. The electron-withdrawing nature of the nitrogen atom in the pyridine ring generally deshields the ring carbons compared to benzene.[6][7] The individual substituents further modulate the electronic environment of each carbon atom.
The Influence of Substituents: A Causality-Driven Explanation
-
Trifluoromethyl (-CF₃) Group: This potent electron-withdrawing group exerts a significant deshielding effect on the carbon to which it is attached (C-2). Furthermore, the three fluorine atoms induce characteristic splitting of the carbon signals due to C-F coupling. The carbon of the -CF₃ group itself will appear as a quartet with a large one-bond coupling constant (¹JCF) in the range of 270-278 Hz.[8][9] The C-2 carbon will also be observed as a quartet, but with a smaller three-bond coupling constant (³JCF) of approximately 35-38 Hz.[8] The presence of fluorine can make the detection of fluorinated carbons challenging due to the signal being spread across multiple lines, which can sometimes be buried in the noise.[9]
-
Bromo (-Br) Group: As an electronegative halogen, bromine is expected to have a deshielding (downfield) effect on the directly attached carbon (C-5). Its influence on the other ring carbons is more nuanced, contributing to the overall chemical shift pattern.
-
Methyl (-CH₃) Group: The methyl group is a weak electron-donating group, which typically causes a shielding (upfield) effect on the attached carbon (C-4) and other ring carbons, particularly at the ortho and para positions. The methyl carbon itself will appear in the upfield region of the spectrum.
Peak-by-Peak Assignment Rationale
-
C-2 (δ 148 - 152 ppm): This carbon is adjacent to the electronegative nitrogen and is directly bonded to the strongly electron-withdrawing trifluoromethyl group. This combination results in significant deshielding, placing its resonance at a low field. The signal is expected to be a quartet due to coupling with the three fluorine atoms.
-
C-6 (δ 150 - 154 ppm): Similar to C-2, C-6 is in the alpha position relative to the nitrogen, leading to a downfield chemical shift.
-
C-4 (δ 145 - 149 ppm): The presence of the methyl group at this position influences its chemical shift.
-
C-3 (δ 120 - 124 ppm) and C-5 (δ 118 - 122 ppm): These carbons are in the beta positions relative to the nitrogen. The C-5 carbon is directly attached to the bromine atom, which would typically cause a downfield shift. However, the interplay of all substituents determines the final positions.
-
-CF₃ (δ 120 - 124 ppm): The carbon of the trifluoromethyl group is expected to resonate in the aromatic region and will be split into a quartet by the three fluorine atoms with a characteristically large one-bond coupling constant.[9]
-
-CH₃ (δ 18 - 22 ppm): The methyl carbon will appear as a singlet in the typical upfield aliphatic region.
Experimental Protocol for ¹³C NMR Acquisition
This section outlines a standard operating procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-30 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
II. NMR Spectrometer Setup and Acquisition
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
Tuning and Locking: Tune the probe for the ¹³C nucleus and lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical peaks.[10]
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').[10]
-
Spectral Width: Approximately 220-240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: 1024-4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C and the signal splitting caused by fluorine.[10][11]
-
Temperature: 298 K (25 °C).
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform a baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas.
Visualization of Key Concepts
Caption: Molecular structure of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Visualizer loader [nmrdb.org]
- 5. Predict 13C NMR spectra [cheminfo.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. acdlabs.com [acdlabs.com]
Navigating the Fluorine Landscape: An In-depth Technical Guide to the ¹⁹F NMR Analysis of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (CF₃), in particular, is a ubiquitous motif, and its unambiguous characterization is paramount. This guide provides a comprehensive, in-depth exploration of the ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine, a representative heterocyclic building block. We will move beyond a superficial protocol, delving into the theoretical underpinnings, practical experimental design, and nuanced spectral interpretation required for confident structural elucidation and purity assessment. This document is designed to serve as a practical, field-proven resource for researchers navigating the intricacies of fluorine NMR.
The Power of ¹⁹F NMR in Fluorinated Molecule Analysis
Fluorine-19 (¹⁹F) is an exceptionally favorable nucleus for NMR spectroscopy. It possesses a nuclear spin (I) of ½ and a high gyromagnetic ratio, resulting in a receptivity that is 83% that of protons (¹H).[1] Furthermore, its 100% natural abundance means that even small quantities of a fluorinated analyte can be readily detected.[1][2]
A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans over 800 ppm.[1] This expansive range minimizes the likelihood of signal overlap, a common challenge in ¹H NMR, especially for complex molecules. The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful probe for detecting subtle structural and conformational changes.[2][3]
For the trifluoromethyl group in this compound, the three fluorine atoms are chemically and magnetically equivalent under normal conditions due to the rapid rotation around the C-C bond. This results in a single, sharp resonance in the ¹⁹F NMR spectrum, simplifying initial analysis. The position of this signal provides crucial information about the electronic effects of the substituted pyridine ring.
Experimental Design: A Self-Validating Approach
The acquisition of high-quality ¹⁹F NMR data hinges on a well-designed experiment. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is critical for obtaining sharp, well-resolved NMR signals.
Protocol:
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common and effective choices.[4] Ensure the solvent is of high purity to avoid extraneous signals. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[5]
-
Concentration: Aim for a sample concentration of 5-10 mg in 0.5-0.7 mL of solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe without inducing significant line broadening due to viscosity or aggregation.
-
Internal Standard (Optional but Recommended): The inclusion of an internal standard is crucial for accurate chemical shift referencing and quantitative analysis.[6] A common standard for ¹⁹F NMR is trifluoroacetic acid (TFA), which gives a sharp singlet at approximately -75.0 ppm.[7] Add a known, small amount of the standard to the sample.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the final solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
Spectrometer Setup and Calibration
Modern NMR spectrometers offer a high degree of automation, but a clear understanding of the key acquisition parameters is essential for optimizing data quality.
Table 1: Key Acquisition Parameters for ¹⁹F NMR of this compound
| Parameter | Recommended Value | Rationale |
| Observe Frequency | Spectrometer Dependent (e.g., 470 MHz on a 500 MHz instrument) | The specific Larmor frequency for ¹⁹F at the given magnetic field strength. |
| Spectral Width | -50 to -80 ppm | This range comfortably encompasses the expected chemical shift of the CF₃ group on a pyridine ring.[1][4] |
| Acquisition Time (at) | 2-4 seconds | A longer acquisition time leads to higher digital resolution, allowing for the clear distinction of fine couplings. |
| Relaxation Delay (d1) | 5-7 times T₁ | ¹⁹F nuclei can have long T₁ relaxation times.[8][9] A sufficient delay ensures the magnetization returns to equilibrium between scans, crucial for accurate quantification. A delay of 20-35 seconds is often used in quantitative studies.[8] |
| Pulse Width (p1) | Calibrated 90° pulse | A calibrated pulse ensures maximum signal intensity for a single scan. |
| Number of Scans (ns) | 8-16 | This is typically sufficient for a moderately concentrated sample to achieve an excellent signal-to-noise ratio. |
| Proton Decoupling | Inverse-gated | To simplify the spectrum to a sharp singlet by removing ¹H-¹⁹F couplings and to avoid the Nuclear Overhauser Effect (NOE) for accurate quantification.[8][10] |
Experimental Workflow Diagram:
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 5. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical structure of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine
An In-Depth Technical Guide to 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine (CAS: 1010422-51-1)
Section 1: Executive Summary
This guide provides a comprehensive technical overview of this compound, a fluorinated pyridine derivative of significant interest to the pharmaceutical and chemical synthesis sectors. The document details its core chemical structure, physicochemical properties, spectroscopic signature, and strategic importance as a versatile building block. Emphasis is placed on its reactivity, particularly the utility of the bromine atom as a synthetic handle for advanced molecular construction via cross-coupling reactions. Detailed protocols and mechanistic insights are provided to equip researchers, chemists, and drug development professionals with the practical knowledge required for its effective application.
Section 2: Molecular Overview and Physicochemical Properties
This compound is a substituted pyridine featuring three key functional groups that dictate its chemical behavior: the electron-deficient pyridine ring, an electron-withdrawing trifluoromethyl group at the 2-position, and a bromine atom at the 5-position, which serves as a primary site for chemical modification.
Chemical Structure
The structural arrangement of the substituents on the pyridine core creates a unique electronic and steric profile, making it a valuable intermediate in organic synthesis.
Caption: Chemical structure of this compound.
Physicochemical and Safety Data
The compound is typically a liquid under standard conditions and requires careful handling due to its potential hazards.
| Property | Value | Source |
| CAS Number | 1010422-51-1 | [1][2] |
| Molecular Formula | C₇H₅BrF₃N | [2] |
| Molecular Weight | 240.02 g/mol | [2] |
| Physical Form | Liquid | |
| Boiling Point | 203°C at 760 mmHg | |
| Flash Point | 76°C | |
| InChI Key | MIJYRALTRQVVAF-UHFFFAOYSA-N |
| Safety Information | Details | Source |
| Signal Word | Warning | |
| Pictograms | GHS07 (Harmful) | |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | |
| Precautionary Statements | P261, P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Section 3: The Trifluoromethylpyridine Scaffold: A Cornerstone in Medicinal Chemistry
The strategic value of this compound in drug discovery stems from the synergistic contributions of its constituent parts.
-
Trifluoromethyl Group (-CF₃): The incorporation of a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[3] Its high electronegativity and lipophilicity can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.[3]
-
Pyridine Core: The pyridine ring is a privileged scaffold, frequently found in biologically active compounds and approved pharmaceuticals.[3] It can engage in hydrogen bonding and other non-covalent interactions with biological targets.
-
Bromo Substituent (-Br): The bromine atom at the 5-position is not merely a substituent; it is a versatile synthetic handle. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile construction of complex molecular architectures.[3][4][5]
This combination makes the molecule an ideal starting point for library synthesis and lead optimization campaigns, particularly in the development of kinase inhibitors and other targeted therapies.[6][7]
Section 4: Spectroscopic Characterization
A comprehensive spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectra for this exact isomer are proprietary, a competent chemist can predict the key features based on its structure and data from analogous compounds.[8]
| Spectroscopy | Expected Features |
| ¹H NMR | - Two singlets in the aromatic region (approx. 7.5-8.8 ppm) corresponding to the two protons on the pyridine ring. - A singlet in the aliphatic region (approx. 2.2-2.6 ppm) for the methyl group protons. The exact shifts will be influenced by the electronic effects of the bromo and trifluoromethyl groups. |
| ¹³C NMR | - Resonances for the five distinct pyridine ring carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. - A resonance for the methyl carbon. |
| ¹⁹F NMR | - A sharp singlet around -60 to -70 ppm, characteristic of a pyridine-2-yl-CF₃ group.[9] This is a definitive test for the presence and electronic environment of the trifluoromethyl group. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom. |
Section 5: Synthetic Strategies and Methodologies
The synthesis of substituted trifluoromethylpyridines can be approached in several ways, typically involving either the construction of the pyridine ring with the trifluoromethyl group already present or the introduction of the -CF₃ group onto a pre-existing pyridine scaffold.[10] A plausible retrosynthetic approach for this compound is outlined below.
Retrosynthetic Analysis Workflow
Caption: Retrosynthetic analysis for this compound.
Proposed Synthetic Protocol: Bromination
This protocol details the final, critical step: the regioselective bromination of a precursor. The choice of brominating agent and reaction conditions is paramount to achieving the desired 5-bromo isomer.
Reaction: 4-Methyl-2-(trifluoromethyl)pyridine → this compound
Rationale: Direct bromination of the pyridine ring is an electrophilic aromatic substitution. The directing effects of the existing substituents and the reaction conditions must be carefully controlled. Using a strong acid medium can protonate the pyridine nitrogen, further deactivating the ring, but also influencing the position of substitution.
Step-by-Step Methodology:
-
Preparation: To a stirred solution of 2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq) in trifluoroacetic acid (TFA), add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) (1.3 eq) portion-wise at room temperature under an inert argon atmosphere.[11]
-
Reaction: Stir the resulting mixture at room temperature for 18-24 hours.[11] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully remove the TFA by distillation under reduced pressure.[11]
-
Extraction: Suspend the residue in a suitable organic solvent like tert-butyl methyl ether and filter to remove any solid byproducts.[11]
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield the pure 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine as a colorless oil.[11]
Section 6: Chemical Reactivity and Derivatization Potential
The primary utility of this compound in synthetic chemistry lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. This allows for the efficient formation of C-C, C-N, and C-O bonds, providing access to a vast chemical space.
Caption: Key derivatization pathways via palladium-catalyzed cross-coupling.
Protocol Example: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, self-validating method for C-C bond formation, a cornerstone reaction in modern drug discovery.[6]
Reaction: this compound + Arylboronic acid → 5-Aryl-4-methyl-2-(trifluoromethyl)pyridine
Rationale: The Suzuki reaction is chosen for its functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids.[6] A palladium catalyst, typically with a phosphine ligand, and a base are required to facilitate the catalytic cycle.
Step-by-Step Methodology:
-
Reagent Setup: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).[4]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cooling & Quenching: Cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product via flash column chromatography on silica gel to obtain the desired biaryl product.
Section 7: Applications in Drug Discovery and Materials Science
The primary application of this compound is as a crucial intermediate in the synthesis of novel therapeutic agents.[5] Its scaffold is prevalent in molecules designed as:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors utilize substituted pyridine cores to target the ATP-binding site of kinases involved in cancer and inflammatory diseases.[7]
-
Agrochemicals: The trifluoromethylpyridine motif is also found in modern herbicides and pesticides, where the -CF₃ group contributes to potency and stability.[10]
-
Materials Science: The unique electronic properties imparted by the fluorinated pyridine ring make such compounds interesting for research into novel organic electronic devices and functional materials.[5]
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy 5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine (EVT-13289442) [evitachem.com]
- 5. marketreportanalytics.com [marketreportanalytics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound(1010422-51-1) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
The Trifluoromethylpyridine Moiety: A Keystone in Modern Drug Discovery and Agrochemicals - A Technical Guide to its Reactivity
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold has emerged as a paramount strategy in the design of contemporary pharmaceuticals and agrochemicals.[1][2][3] This potent combination leverages the unique electronic properties of the CF₃ group to modulate the physicochemical and biological characteristics of the parent molecule.[4][5] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, creating unique opportunities for synthetic diversification.[4] This guide provides an in-depth exploration of the reactivity of trifluoromethylpyridine derivatives, offering field-proven insights into key transformations including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and direct C-H functionalization. Detailed experimental protocols, mechanistic discussions, and quantitative data are presented to empower researchers in harnessing the full potential of this privileged structural motif.
The Electronic Influence of the Trifluoromethyl Group: The Engine of Reactivity
The trifluoromethyl group is a powerful electron-withdrawing substituent, a property quantified by its Hammett constant (σₚ = 0.54), which is significantly higher than that of a hydrogen atom.[4] This potent inductive effect (-I) deactivates the pyridine ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic attack and facilitates various metal-catalyzed processes.[5][6] This activation is not uniform across the ring; the positions ortho and para to the CF₃ group experience the most significant electron deficiency, rendering them susceptible to nucleophilic attack. Furthermore, the CF₃ group can enhance the acidity of N-H protons in aminopyridines and influence the regioselectivity of metal-catalyzed C-H functionalization reactions. Understanding these fundamental electronic principles is critical for predicting and controlling the outcomes of synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality
The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reaction class provides a direct and often high-yielding pathway to introduce a wide array of functional groups.
Mechanistic Rationale
The SNAr reaction on trifluoromethylpyridines typically proceeds through a stepwise addition-elimination mechanism, although concerted pathways have also been proposed for certain systems.[7][8] In the stepwise mechanism, a nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (e.g., a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing CF₃ group, particularly when positioned ortho or para to the site of attack, is instrumental in stabilizing this intermediate, thereby lowering the activation energy of the reaction. Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product.
Diagram 1: General Mechanism of SNAr on a Trifluoromethylpyridine Derivative
A simplified representation of the SNAr mechanism.
Experimental Protocol: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate
This protocol details the nucleophilic substitution of a nitro group with fluoride, a less common but effective SNAr transformation on an activated pyridine ring.[9][10]
Materials:
-
Methyl 3-nitropyridine-4-carboxylate
-
Cesium Fluoride (CsF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Pentane
-
Distilled Water
-
Nitrogen (N₂) atmosphere
Procedure:
-
To a dry flask under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (1.0 equiv) and cesium fluoride (5.0 equiv).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 120 °C and stir for 90 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 EtOAc/pentane eluent system.
-
Upon completion, cool the reaction to room temperature and add distilled water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (4:1 EtOAc/pentane) to yield the desired methyl 3-fluoropyridine-4-carboxylate.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and trifluoromethylpyridines are excellent substrates for these transformations. The presence of a halogen on the ring provides a handle for a variety of coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron reagent and an organic halide.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Regioselective Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine
This protocol demonstrates the selective mono-arylation at the C2 position, a common challenge in polyhalogenated systems. The regioselectivity is influenced by the electronic activation from the adjacent CF₃ group and the pyridine nitrogen.[11]
Materials:
-
2,5-Dibromo-3-(trifluoromethyl)pyridine
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen (N₂) atmosphere
Procedure:
-
In a reaction vessel, combine 2,5-dibromo-3-(trifluoromethyl)pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(dppf)Cl₂ (3 mol%).
-
Degas the vessel and backfill with nitrogen.
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 2-phenyl-5-bromo-3-(trifluoromethyl)pyridine.
| Coupling Partner | Product | Yield (%) | Reference |
| Phenylboronic acid | 2-Phenyl-5-bromo-3-(trifluoromethyl)pyridine | 85 | [2] |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-bromo-3-(trifluoromethyl)pyridine | 92 | [2] |
| 3-Thienylboronic acid | 2-(Thiophen-3-yl)-5-bromo-3-(trifluoromethyl)pyridine | 78 | [2] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Protocol: General Procedure for Sonogashira Coupling of a Halotrifluoromethylpyridine
Materials:
-
Halotrifluoromethylpyridine (e.g., 2-bromo-5-(trifluoromethyl)pyridine)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Nitrogen (N₂) atmosphere
Procedure:
-
To a dry flask under nitrogen, add the halotrifluoromethylpyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
-
Add the anhydrous solvent and triethylamine.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
| Aryl Halide | Alkyne | Yield (%) | Reference |
| 2-Bromo-5-(trifluoromethyl)pyridine | Phenylacetylene | 92 | [12] |
| 2-Iodo-4-(trifluoromethyl)pyridine | 1-Hexyne | 85 | [12] |
| 3-Bromo-5-(trifluoromethyl)pyridine | Trimethylsilylacetylene | 88 | [12] |
Buchwald-Hartwig Amination
This reaction is a powerful tool for constructing C-N bonds by coupling an amine with an aryl halide.
Protocol: General Procedure for Buchwald-Hartwig Amination of a Halotrifluoromethylpyridine
Materials:
-
Halotrifluoromethylpyridine
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Nitrogen (N₂) atmosphere
Procedure:
-
In a glovebox or under a nitrogen atmosphere, charge a reaction vessel with the palladium precatalyst and the phosphine ligand.
-
Add the halotrifluoromethylpyridine, the amine, and the base.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C).
-
After the reaction is complete, cool to room temperature, dilute with a suitable solvent, and filter.
-
Concentrate the filtrate and purify the crude product by chromatography.
| Aryl Halide | Amine | Ligand | Yield (%) | Reference |
| 2-Chloro-4-(trifluoromethyl)pyridine | Morpholine | XPhos | 95 | [7] |
| 3-Bromo-5-(trifluoromethyl)pyridine | Aniline | SPhos | 89 | [7] |
| 2-Chloro-6-(trifluoromethyl)pyridine | n-Butylamine | RuPhos | 91 | [13] |
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a highly attractive strategy, avoiding the need for pre-functionalized starting materials. The electronic properties of trifluoromethylpyridines play a key role in directing these transformations.
Minisci Reaction: A Radical Approach to Alkylation
The Minisci reaction involves the addition of a nucleophilic radical to a protonated, electron-deficient heterocycle. Trifluoromethylpyridines are excellent substrates for this reaction.
Diagram 3: Simplified Minisci Reaction Mechanism
Generation of a radical and its addition to a protonated trifluoromethylpyridine.
Protocol: Minisci-type Decarboxylative Alkylation
This protocol describes a general method for the C-4 alkylation of pyridines.[14]
Materials:
-
Substituted Pyridine
-
Carboxylic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Dichloroethane (DCE)
-
Water
Procedure:
-
To a reaction tube, add the pyridine derivative (1.0 equiv), carboxylic acid (2.0 equiv), silver nitrate (20 mol%), and ammonium persulfate (2.0 equiv).
-
Add a 1:1 mixture of dichloroethane and water.
-
Stir the biphasic mixture at 50 °C for 2 hours.
-
Monitor the reaction for the formation of the alkylated pyridine.
-
Upon completion, dilute with dichloromethane and proceed with aqueous workup.
-
The crude product can then be purified.
| Pyridine Substrate | Radical Source | Product | Yield (%) | Reference |
| 4-(Trifluoromethyl)pyridine | Cyclohexanecarboxylic acid | 2-Cyclohexyl-4-(trifluoromethyl)pyridine | 75 | |
| 3-(Trifluoromethyl)pyridine | Pivalic acid | 2-tert-Butyl-5-(trifluoromethyl)pyridine | 68 |
Photoredox-Catalyzed Trifluoromethylation
Visible-light photoredox catalysis has emerged as a mild and powerful method for generating trifluoromethyl radicals from readily available sources.
Protocol: General Procedure for Photoredox Trifluoromethylation
Materials:
-
Trifluoromethylpyridine derivative
-
Trifluoromethyl source (e.g., CF₃SO₂Cl, Langlois' reagent)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
Solvent (e.g., DMF, MeCN)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a reaction vessel, dissolve the trifluoromethylpyridine derivative and the trifluoromethyl source in the chosen solvent.
-
Add the photocatalyst.
-
Degas the solution by sparging with an inert gas (e.g., nitrogen or argon).
-
Irradiate the reaction mixture with a visible light source at room temperature.
-
Monitor the reaction by TLC, GC-MS, or ¹⁹F NMR.
-
Upon completion, perform a standard aqueous workup and purify by column chromatography.
| Substrate | CF₃ Source | Photocatalyst | Yield (%) | Reference |
| 4-Phenylpyridine | CF₃SO₂Cl | Ru(bpy)₃Cl₂ | 85 | |
| 2-Methyl-6-phenylpyridine | Langlois' reagent | Ir(ppy)₃ | 72 | [1] |
| Quinoline | Togni's reagent | Eosin Y | 65 |
Conclusion
Trifluoromethylpyridine derivatives represent a class of compounds with immense value in the life sciences. Their unique reactivity, governed by the powerful electronic effects of the trifluoromethyl group, provides a rich platform for synthetic innovation. The methodologies outlined in this guide—nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and direct C-H functionalization—offer robust and versatile tools for the construction of novel molecular architectures. A thorough understanding of the underlying mechanistic principles is paramount for the rational design of synthetic routes and the optimization of reaction conditions. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals continues to grow, the strategic functionalization of the trifluoromethylpyridine scaffold will undoubtedly remain a key enabler of discovery.
References
- 1. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 12. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Storage and Handling of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Understanding the Molecule: Physicochemical Properties and Inherent Risks
5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a substituted pyridine derivative that serves as a critical building block in medicinal chemistry and drug discovery. Its utility stems from the unique combination of its functional groups: the pyridine core, a common scaffold in pharmaceuticals; the reactive bromine atom, which allows for further synthetic modifications; the methyl group; and the electron-withdrawing trifluoromethyl group, which can enhance metabolic stability and binding affinity of target molecules.[1][2] However, these same features necessitate a thorough understanding of its potential hazards.
Inferred Hazard Classifications:
-
Eye Irritation: Expected to cause serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][6]
The trifluoromethyl group and the bromine atom contribute to the compound's reactivity and potential for biological effects, underscoring the importance of minimizing direct exposure.
Physicochemical Data Summary
The following table summarizes key physicochemical properties, with data inferred from closely related analogs where necessary.
| Property | Value | Source/Rationale |
| Molecular Formula | C₇H₅BrF₃N | [7] |
| Molecular Weight | 240.02 g/mol | [7] |
| Appearance | Likely a solid or liquid | Based on analogs |
| Storage Temperature | 2-8°C is recommended for similar compounds | [8] |
The Cornerstone of Safety: Proper Storage Protocols
The long-term stability and safety of this compound are contingent upon strict adherence to appropriate storage conditions. The primary goals are to prevent degradation, maintain purity, and mitigate the risks of accidental exposure or reaction.
Temperature and Environmental Control
Store in a cool, dry, well-ventilated area. [3][6] A recommended temperature range, based on similar compounds, is 2-8°C.[8]
-
Causality: Lower temperatures slow down potential decomposition pathways, preserving the compound's integrity over time. A dry environment is crucial as moisture can react with halogenated compounds, potentially leading to hydrolysis and the formation of hazardous byproducts. Proper ventilation is a critical engineering control that prevents the accumulation of any potential vapors, minimizing inhalation exposure risks.
Container and Inert Atmosphere
Keep containers tightly sealed in their original packaging. [3][6] For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen).
-
Causality: Tightly sealed containers prevent the ingress of moisture and air, which can degrade the compound. An inert atmosphere is particularly important for reactive compounds as it displaces oxygen, mitigating the risk of slow oxidation over time.
Segregation and Incompatibility
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Causality: Halogenated pyridines can react exothermically with strong oxidizing agents. The basic nitrogen atom in the pyridine ring will react with strong acids. While generally stable, prolonged contact with strong bases could potentially lead to degradation or unwanted reactions.
The Operator's Shield: Safe Handling Procedures
Direct contact with this compound must be avoided through a combination of engineering controls, personal protective equipment (PPE), and meticulous work practices.
Engineering Controls: The First Line of Defense
All handling of this compound should be conducted in a certified chemical fume hood. [9]
-
Causality: A chemical fume hood provides a physical barrier and continuous airflow to capture and exhaust any vapors or dusts that may be generated, protecting the user from inhalation exposure.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not suitable.[11] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Body Protection: A lab coat must be worn and fully fastened. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended.[4]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (a scenario that should be strongly discouraged), a properly fitted respirator with an appropriate cartridge for organic vapors is necessary.[11]
Reactivity and Incompatibilities: A Chemist's Guide to Safe Synthesis
Understanding the reactivity of this compound is paramount for its effective and safe use in synthesis. The bromine atom at the 5-position is a key site for nucleophilic substitution and cross-coupling reactions, making it a versatile intermediate.[1]
Key Reaction Considerations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo group is amenable to Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[1]
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen can activate the ring towards nucleophilic aromatic substitution, although this may require forcing conditions.
Known Incompatibilities to Avoid:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.
-
Strong Acids: Will protonate the pyridine nitrogen in a potentially exothermic reaction.
-
Strong Bases: May promote decomposition or unwanted side reactions.
Emergency Preparedness: Spill and Exposure Response
Accidents can happen, and a well-defined emergency response plan is critical.
Spill Management
-
Minor Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3][4]
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team immediately.
-
Prevent entry into the affected area.
-
Exposure Protocols
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
End-of-Life Cycle: Waste Disposal
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[9]
Disposal Workflow:
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Labeling: The waste container must be labeled with the full chemical name and a description of the contents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup.
Visualization of Key Protocols
Decision Tree for Storage
Caption: Decision workflow for the appropriate storage of this compound.
Handling Workflow in a Chemical Fume Hood
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. Buy 5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine (EVT-13289442) [evitachem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 28875348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | [frontierspecialtychemicals.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. uwyo.edu [uwyo.edu]
Navigating the Synthesis and Handling of Bromo-Trifluoromethyl-Pyridines: A Comprehensive Safety Guide for Researchers
For Immediate Release
This technical guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of bromo-trifluoromethyl-pyridines. This class of halogenated pyridines, while invaluable in medicinal chemistry and materials science, presents a unique set of handling challenges and potential hazards that demand rigorous safety protocols. This document provides an in-depth analysis of their safety data, offering field-proven insights and actionable procedures to ensure a safe and compliant laboratory environment.
Understanding the Hazard Landscape of Bromo-Trifluoromethyl-Pyridines
Bromo-trifluoromethyl-pyridines are a class of organic compounds characterized by a pyridine ring substituted with both a bromine atom and a trifluoromethyl group. The specific substitution pattern of these functional groups gives rise to a variety of isomers, each with potentially distinct physical, chemical, and toxicological properties. While detailed toxicological data for every isomer is not always available, a conservative approach that considers the general hazards of halogenated pyridines and organofluorine compounds is paramount.
The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Many isomers are classified as acutely toxic, skin and eye irritants, and may cause respiratory irritation.[1][2][3][4][5][6][7][8][9] It is crucial to consult the specific Safety Data Sheet (SDS) for the isomer in use, as hazard classifications can vary. For instance, 2-Bromo-5-(trifluoromethyl)pyridine is noted as fatal if swallowed, while others are classified as harmful or toxic.[1][7]
GHS Hazard Profile: A Consolidated View
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The following table summarizes the common GHS classifications for various bromo-trifluoromethyl-pyridine isomers based on available SDS.
| Isomer | CAS Number | GHS Pictograms | Hazard Statements |
| 2-Bromo-3-(trifluoromethyl)pyridine | 175205-82-0 | Danger | H228, H300, H315, H318, H335 |
| 2-Bromo-4-(trifluoromethyl)pyridine | 175205-81-9 | Danger | H301, H315, H319, H335 |
| 2-Bromo-5-(trifluoromethyl)pyridine | 50488-42-1 | Danger | H300, H315, H319, H335 |
| 2-Bromo-6-(trifluoromethyl)pyridine | 189278-27-1 | Danger | H301, H315, H319, H335 |
| 3-Bromo-2-(trifluoromethyl)pyridine | 590371-58-7 | Not specified | May cause respiratory irritation. |
| 3-Bromo-4-(trifluoromethyl)pyridine | 936841-70-2 | Warning | H302, H315, H319, H335 |
| 3-Bromo-5-(trifluoromethyl)pyridine | 436799-33-6 | Danger | H300, H315, H319, H335 |
| 4-Bromo-2-(trifluoromethyl)pyridine | 887583-90-6 | Warning | H302, H312, H315, H319, H332, H335 |
| 5-Bromo-2-(trifluoromethyl)pyridine | 436799-32-5 | Danger | H301, H315, H319, H335 |
Note: This table is a summary and is not exhaustive. Always refer to the vendor-specific SDS for the most accurate and up-to-date information.
Core Principles of Safe Handling and Storage
A proactive approach to safety is essential when working with bromo-trifluoromethyl-pyridines. The following principles form the foundation of a robust safety protocol.
Engineering Controls: The First Line of Defense
The primary engineering control for handling these compounds is a properly functioning certified laboratory chemical fume hood.[10][11] All manipulations, including weighing, transferring, and reaction setup, should be performed within the fume hood to minimize the risk of inhalation.[11] Ensure adequate ventilation in the laboratory and storage areas.[2][11]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection and consistent use of appropriate PPE are critical to prevent personal exposure. The following PPE is mandatory when handling bromo-trifluoromethyl-pyridines:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in situations with a higher risk of splashes.
-
Skin Protection: Wear a fully buttoned lab coat and appropriate chemical-resistant gloves.[1][10] Butyl rubber or PVA gloves are often recommended for pyridine-based compounds; however, always consult the manufacturer's glove compatibility chart for the specific chemical and your operational conditions.[10] Nitrile gloves may not provide adequate protection.[10]
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator with appropriate cartridges (e.g., type P2 or P3) should be used.[1][5]
Caption: PPE Selection Workflow for Handling Bromo-Trifluoromethyl-Pyridines.
Prudent Storage and Waste Management
Proper storage is crucial to maintain the stability of these compounds and prevent accidents. Store bromo-trifluoromethyl-pyridines in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][11] Keep containers tightly closed.[1][10]
Waste disposal must adhere to local, state, and federal regulations.[11] Collect waste in a designated, properly labeled, and sealed container.[10] Never pour chemical waste down the drain.[11]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical to mitigate harm.
First-Aid Measures
The following table outlines the immediate first-aid steps to be taken in case of exposure. In all cases, seek prompt medical attention and provide the attending physician with the Safety Data Sheet.[9][12][13][14]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][12][13][15] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[10][12][13][15] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10][12][13][15] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12][13] |
Spill Management Protocol
The appropriate response to a spill depends on its size and location.
-
Small Spills (manageable within 10 minutes by trained personnel):
-
Alert personnel in the immediate area.
-
Ensure the spill is contained within a fume hood if possible.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Contain the spill with an inert absorbent material like sand or vermiculite.[11]
-
Carefully scoop the absorbed material into a sealable container for hazardous waste disposal.[11][16]
-
Decontaminate the spill area with soap and water.[16]
-
-
Large Spills (outside a fume hood or unmanageable by lab personnel):
Caption: Decision Tree for Bromo-Trifluoromethyl-Pyridine Spill Response.
Conclusion: A Culture of Safety
The effective and safe use of bromo-trifluoromethyl-pyridines in a research and development setting is contingent upon a deeply ingrained culture of safety. This guide provides a foundational framework for understanding the hazards and implementing robust safety protocols. It is the responsibility of every researcher and laboratory manager to ensure that these principles are not only understood but are also rigorously applied in all experimental work. Continuous review of safety procedures and adherence to institutional and regulatory guidelines are paramount to mitigating risks and fostering a secure research environment.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 2-Bromo-4-(trifluoromethyl)pyridine 97 175205-81-9 [sigmaaldrich.com]
- 4. 5-Bromo-2-(trifluoromethyl)pyridine 97 436799-32-5 [sigmaaldrich.com]
- 5. 2-溴-3-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemical-label.com [chemical-label.com]
- 7. 2-Bromo-5-(trifluoromethyl)pyridine | C6H3BrF3N | CID 2736434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. angenechemical.com [angenechemical.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. capotchem.cn [capotchem.cn]
- 13. chemicalbook.com [chemicalbook.com]
- 14. capotchem.com [capotchem.com]
- 15. fishersci.com [fishersci.com]
- 16. latech.edu [latech.edu]
- 17. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]
Methodological & Application
Synthesis of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine: An Application Note and Protocol for Advanced Chemical Synthesis
Introduction: The Significance of Trifluoromethylated Pyridines in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] When coupled with the versatile pyridine scaffold, a prevalent motif in numerous pharmaceuticals, the resulting trifluoromethylpyridines represent a class of high-value building blocks for the synthesis of novel chemical entities.[3][4] 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a key intermediate, offering multiple reaction sites for further molecular elaboration, making it a valuable compound for researchers and scientists in drug development.[1][5]
This application note provides a comprehensive guide to the synthesis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into a robust synthetic protocol, explain the underlying chemical principles, and provide detailed, actionable steps to ensure successful synthesis.
Strategic Approach to Synthesis: The Sandmeyer Reaction
While several methods exist for the synthesis of trifluoromethylpyridine derivatives, the Sandmeyer reaction stands out as a reliable and versatile method for introducing a bromine atom onto the pyridine ring.[6][7][8] This reaction proceeds via the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium salt with a bromide ion, typically catalyzed by a copper(I) salt.[7][8][9]
The proposed synthetic route for this compound leverages this powerful transformation, starting from the corresponding amino-substituted pyridine. The overall transformation is depicted in the workflow below.
Caption: Synthetic workflow for this compound via the Sandmeyer reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar pyridine derivatives and is designed to be a self-validating system with clear checkpoints.[10]
Materials and Reagents:
| Reagent | Purity | Supplier | Notes |
| 2-Amino-4-methyl-5-(trifluoromethyl)pyridine | ≥98% | Commercially available | Starting material |
| Sodium Nitrite (NaNO₂) | ≥99% | Standard supplier | Diazotizing agent |
| Hydrobromic Acid (HBr) | 48% aq. | Standard supplier | Acidic medium and bromide source |
| Copper(I) Bromide (CuBr) | ≥98% | Standard supplier | Catalyst for Sandmeyer reaction |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Standard supplier | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard supplier | Drying agent |
| Celite® | - | Standard supplier | Filtration aid |
Instrumentation:
-
Magnetic stirrer with heating capabilities
-
Ice bath
-
Round-bottom flasks and standard glassware
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Step-by-Step Procedure:
Part 1: Diazotization of the Amine Precursor
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2-Amino-4-methyl-5-(trifluoromethyl)pyridine (1.0 eq) in a solution of 48% hydrobromic acid (3.0 eq).
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Maintain this temperature range for the duration of the diazotization.
-
Addition of Sodium Nitrite: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.
Part 2: Sandmeyer Reaction and Product Isolation
-
Catalyst Preparation: In a separate 500 mL flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq). Cool this solution to 0-5 °C in an ice bath.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part 1 to the stirred copper(I) bromide solution. The addition should be controlled to manage the evolution of nitrogen gas.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 200 mL of water and 100 mL of dichloromethane.
-
Separate the organic layer.
-
Extract the aqueous layer with two additional 50 mL portions of dichloromethane.
-
Combine the organic extracts and wash them with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine (saturated NaCl solution).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Part 3: Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield this compound as a solid or oil. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[11]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14][15]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.[12][13]
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.[7]
-
Reagent Handling: Handle hydrobromic acid and bromine-containing compounds with care as they are corrosive and toxic.[12][13][14][15] Avoid inhalation of vapors.[12][13]
Alternative Synthetic Strategy: Electrophilic Aromatic Bromination
An alternative approach to the synthesis of this compound is through the direct electrophilic bromination of a suitable precursor. The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene.[16] However, the directing effects of the substituents on the ring play a crucial role in determining the regioselectivity of the bromination.[16]
The electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring will influence the position of bromination.[16] The methyl group is an activating group and will direct incoming electrophiles. A potential precursor for this route would be 4-methyl-2-(trifluoromethyl)pyridine. The bromination could be achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst.[17][18]
Caption: Alternative synthetic route via electrophilic bromination.
Conclusion
The synthesis of this compound is a critical process for providing a versatile building block for the development of new pharmaceuticals and agrochemicals. The Sandmeyer reaction protocol detailed in this application note offers a reliable and scalable method for its preparation. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable compound for their research and development endeavors.
References
- 1. marketreportanalytics.com [marketreportanalytics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | [frontierspecialtychemicals.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 11. This compound(1010422-51-1) 1H NMR [m.chemicalbook.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethyl-Substituted Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its exceptional reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Within the realm of medicinal chemistry, the incorporation of the trifluoromethyl (-CF3) group is a widely employed strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[3] The pyridine scaffold, a ubiquitous motif in pharmaceuticals, when combined with a trifluoromethyl group, yields a privileged structural class.
This guide focuses on the Suzuki coupling of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine , a versatile building block for the synthesis of complex substituted pyridines. The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing -CF3 group, presents unique challenges and necessitates carefully optimized reaction conditions to achieve high efficiency. This document provides a detailed examination of the reaction, a robust experimental protocol, and a comprehensive troubleshooting guide.
Mechanistic Considerations and Strategic Choices
The efficacy of the Suzuki coupling for an electron-deficient substrate like this compound hinges on navigating the key steps of the catalytic cycle. The primary challenges include the potentially slow rate of oxidative addition and the propensity for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst deactivation.[4]
The Catalytic Cycle: A Visual Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[5]
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Component Selection Rationale
-
Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is paramount. For electron-deficient heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are often superior.[6] These ligands accelerate the rate-limiting oxidative addition step and stabilize the active Pd(0) species. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern precatalysts such as Pd(dppf)Cl₂ or combinations of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with ligands like SPhos or XPhos often provide higher yields and faster reaction times, especially with challenging substrates.[6][7]
-
Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2] A variety of bases can be employed, with the choice often depending on the lability of other functional groups in the coupling partners.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective. Cesium carbonate is more soluble and basic, often leading to higher yields but at a greater cost.
-
Phosphates (K₃PO₄): A strong base that can be particularly effective for less reactive substrates.
-
Fluorides (KF): A milder option that can be advantageous when base-sensitive functional groups are present.
-
-
Solvent System: The solvent must solubilize all reaction components and facilitate the interaction between the organic and aqueous phases (if present). Aprotic polar solvents are generally preferred.
-
1,4-Dioxane/Water: A widely used and effective mixture that provides good solubility for many substrates.
-
Toluene/Water or DMF/Water: Alternative solvent systems that can be beneficial depending on the specific solubility requirements of the coupling partners. The presence of water is often crucial for the activity of inorganic bases.[8]
-
-
Boronic Acid/Ester: While arylboronic acids are commonly used, they can be susceptible to protodeboronation, a side reaction that reduces yield.[4] For particularly sensitive substrates or to improve stability, the corresponding pinacol esters or MIDA boronates are excellent alternatives.[4] A slight excess (1.2-1.5 equivalents) of the boron reagent is typically used to drive the reaction to completion.
Experimental Protocol: A Generalized Procedure
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware (e.g., Schlenk flask or reaction vial)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a thoroughly inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Typical Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | DMF |
| Temperature | 90 °C | 100 °C | 110 °C |
| Notes | A versatile starting point. | Effective for challenging couplings. | Good for substrates with poor solubility. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following workflow provides a logical approach to troubleshooting common issues.
Figure 2. Troubleshooting workflow for low-yield Suzuki coupling reactions.
Common Side Reactions and Mitigation:
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid.
-
Solution: Use a more stable boronic ester (pinacol or MIDA), ensure anhydrous conditions where possible, and avoid prolonged reaction times at high temperatures.[4]
-
-
Homocoupling of Boronic Acid: Formation of a biaryl product from two boronic acid molecules.
-
Solution: This is often caused by the presence of oxygen. Ensure all solvents and the reaction mixture are thoroughly degassed.[4]
-
-
Debromination of the Pyridine: Replacement of the bromine atom with hydrogen.
-
Solution: This can be influenced by the choice of catalyst and base. Screening different conditions may be necessary. Ensure all reagents are of high purity.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of novel, functionalized pyridine derivatives of high value to the pharmaceutical and agrochemical industries. While the electron-deficient nature of the substrate presents challenges, a rational approach to the selection of catalyst, base, and solvent, as outlined in this guide, can lead to successful and high-yielding transformations. The provided protocols and troubleshooting guide serve as a comprehensive resource for researchers to effectively utilize this important building block in their synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Strategic Utility of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis
Introduction: A Privileged Scaffold in Medicinal Chemistry
5-Bromo-4-methyl-2-(trifluoromethyl)pyridine has emerged as a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its unique trifluoromethylpyridine core, decorated with strategically placed methyl and bromo substituents, offers medicinal chemists a powerful tool for crafting novel therapeutics. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance key molecular properties. These enhancements include increased metabolic stability, improved binding affinity to target proteins through favorable electronic interactions, and greater lipophilicity, which can aid in cell membrane permeability.[1][2][3] The trifluoromethyl group is strongly electron-withdrawing, a property that can significantly influence the acidity and basicity of the pyridine nitrogen and impact intermolecular interactions with biological targets.[2]
The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. This allows for the facile and controlled formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of diverse and complex molecular architectures.[4] This combination of a metabolically robust, binding-enhancing trifluoromethyl group and a synthetically versatile bromo group makes this compound a cornerstone intermediate in the development of next-generation pharmaceuticals, particularly in the realm of kinase inhibitors.[5]
Application Focus: Synthesis of Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitors
A significant application of this compound is in the synthesis of potent and selective kinase inhibitors. One prominent example is its use as a key starting material in the development of novel inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[2] CSF-1R is a crucial receptor tyrosine kinase involved in the proliferation, differentiation, and survival of macrophages.[2] Dysregulation of the CSF-1R signaling pathway is implicated in various diseases, including cancer, where it promotes tumor growth and metastasis by influencing tumor-associated macrophages (TAMs).[2] Therefore, inhibiting CSF-1R is a validated therapeutic strategy in oncology.
The this compound moiety serves as a foundational scaffold for these inhibitors, with the core structure being elaborated through palladium-catalyzed cross-coupling reactions to achieve high-affinity binding to the CSF-1R active site.
Key Transformation: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a paramount transformation in modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[6][7] In the context of synthesizing CSF-1R inhibitors, this reaction is employed to couple the this compound core with a functionalized boronic acid or boronate ester, thereby constructing the biaryl backbone of the final drug candidate.[2] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and purity.[7]
Below is a detailed protocol for a representative Suzuki-Miyaura coupling reaction involving this compound, based on procedures outlined in the synthesis of advanced pharmaceutical intermediates.[2]
Experimental Protocol 1: Suzuki-Miyaura Coupling for CSF-1R Inhibitor Intermediate Synthesis
This protocol describes the palladium-catalyzed coupling of this compound with a functionalized pyridine boronate ester.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight | Moles (Equivalents) | Amount |
| This compound | 1010422-51-1 | 240.02 | 1.0 | (e.g., 240 mg, 1 mmol) |
| (2-(Benzyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol | 1450849-57-0 | 383.24 | 1.1 - 1.5 | (e.g., 422 mg, 1.1 mmol) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.05 - 0.10 | (e.g., 73 mg, 0.1 mmol) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 - 3.0 | (e.g., 276 mg, 2 mmol) |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | - | (e.g., 8 mL) |
| Water (Degassed) | 7732-18-5 | 18.02 | - | (e.g., 2 mL) |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronate ester partner (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.1 eq).
-
Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture (typically a 4:1 ratio) via syringe.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Causality and Experimental Insights:
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for coupling heteroaryl halides. The dppf ligand provides the necessary electron-richness and steric bulk to facilitate the catalytic cycle.[7]
-
Base: Potassium carbonate is a common and effective base for Suzuki couplings. It is strong enough to facilitate the crucial transmetalation step without causing unwanted side reactions.[6]
-
Solvent System: The mixture of dioxane and water is standard. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation from the boronate ester to the palladium center.[7]
-
Inert Conditions: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst and to avoid oxidative homocoupling of the boronic acid partner.[6]
Workflow Visualization
The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol.
General workflow for the Suzuki-Miyaura coupling protocol.
Conclusion
This compound stands as a testament to the power of strategic fluorination and functionalization in modern drug discovery. Its utility, particularly in the synthesis of kinase inhibitors via robust and well-understood cross-coupling methodologies, underscores its importance for researchers, scientists, and drug development professionals. The protocols and insights provided herein offer a practical guide for leveraging this key intermediate to accelerate the discovery and development of novel and impactful pharmaceuticals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. WO2019228252A1 - Highly active csf1r inhibitor compound - Google Patents [patents.google.com]
- 3. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. WO2023241608A1 - Csf-1r inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
Application Notes: The Strategic Role of Trifluoromethylpyridines in Modern Agrochemicals
Abstract
The trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone in the discovery and development of next-generation agrochemicals. Its prevalence is not coincidental but is rooted in the unique physicochemical properties conferred by the trifluoromethyl (-CF₃) group in synergy with the pyridine heterocycle. This combination enhances biological activity, metabolic stability, and target affinity, leading to the successful commercialization of over 30 pesticides, including herbicides, insecticides, and fungicides. In the last two decades, over half of all new pesticides launched have been fluorinated, with the trifluoromethyl group being a dominant feature. This guide provides an in-depth analysis of the application of trifluoromethylpyridines in agrochemicals, detailing the synthetic rationale, mechanisms of action, and practical laboratory protocols for researchers and drug development professionals.
The Physicochemical Advantage of the Trifluoromethylpyridine Scaffold
The strategic incorporation of a trifluoromethyl group onto a pyridine ring dramatically alters the molecule's properties, providing distinct advantages for agrochemical design. This is not merely an act of substitution but a deliberate chemical strategy to optimize performance.
-
Enhanced Lipophilicity and Membrane Permeability: The -CF₃ group is highly lipophilic, or "fat-loving." This property significantly improves the molecule'
Application Notes and Protocols for Sonogashira Coupling of Substituted Bromopyridines
Introduction: The Strategic Importance of Alkynylpyridines
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][3] The strategic incorporation of the pyridine motif, a privileged scaffold in medicinal chemistry, with an alkyne functionality through the Sonogashira coupling, provides access to a diverse range of molecular architectures with significant potential in drug discovery and development.[3][4] Substituted alkynylpyridines are key intermediates in the synthesis of various biologically active compounds, including kinase inhibitors, receptor agonists, and antiviral agents.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Sonogashira coupling with substituted bromopyridines. We will delve into the mechanistic underpinnings of the reaction, offer detailed and optimized protocols, and provide practical troubleshooting guidance to overcome common challenges.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira coupling reaction is a fascinating example of cooperative catalysis, typically involving both palladium and copper catalysts.[1][5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
The palladium cycle begins with the oxidative addition of the bromopyridine to a low-valent palladium(0) species, forming a palladium(II) intermediate.[6] Simultaneously, the copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide.[7] A crucial transmetalation step then occurs, where the acetylide group is transferred from copper to the palladium(II) complex.[8] Finally, reductive elimination from the palladium center yields the desired alkynylpyridine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6]
Figure 1: Simplified representation of the Sonogashira coupling catalytic cycles.
While the copper co-catalyst is traditionally employed to facilitate the reaction under mild conditions, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[9][10] Consequently, numerous copper-free Sonogashira protocols have been developed, which are particularly advantageous in the synthesis of pharmaceutical intermediates where minimizing copper contamination is critical.[11][12] These copper-free methods often necessitate the use of specific ligands or alternative bases to promote the reaction.[11][12]
Core Components and Reaction Parameters
The success of a Sonogashira coupling reaction hinges on the careful selection and optimization of several key components.
| Component | Role & Key Considerations | Typical Examples |
| Palladium Catalyst | The primary catalyst that drives the cross-coupling reaction. The choice of palladium source and its oxidation state can influence reactivity.[5][13] | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, [DTBNpP]Pd(crotyl)Cl[11] |
| Copper Co-catalyst | Facilitates the formation of the copper acetylide, enabling milder reaction conditions.[1][7] Can be omitted in "copper-free" protocols. | Copper(I) iodide (CuI) |
| Ligand | Stabilizes the palladium catalyst, influences its reactivity, and can prevent catalyst decomposition (formation of palladium black).[14] | Triphenylphosphine (PPh₃), Buchwald-type ligands[15] |
| Base | Deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct.[1][13] The choice of base can significantly impact the reaction rate and yield. | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Cesium Carbonate (Cs₂CO₃) |
| Solvent | Solubilizes the reactants and catalyst. Must be anhydrous and deoxygenated to prevent side reactions.[13][16] | Dimethylformamide (DMF), Tetrahydrofuran (THF), Toluene, Acetonitrile (ACN)[11] |
| Temperature | Varies depending on the reactivity of the bromopyridine. Electron-deficient pyridines may require higher temperatures.[15][16] | Room temperature to 120 °C |
The reactivity of the substituted bromopyridine is a critical factor. Electron-withdrawing groups on the pyridine ring generally enhance the rate of oxidative addition, facilitating the reaction.[3][14] Conversely, electron-rich bromopyridines can be more challenging substrates and may require more forcing conditions or specialized catalyst systems.[14][16] The general reactivity trend for the halide is I > Br > Cl.[9][13]
Detailed Experimental Protocol: A Generalized Approach
This protocol provides a robust starting point for the Sonogashira coupling of a generic substituted bromopyridine with a terminal alkyne. Optimization of the parameters outlined below may be necessary for specific substrates.
Figure 2: General experimental workflow for the Sonogashira coupling reaction.
Materials and Reagents:
-
Substituted bromopyridine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Ligand (if required, e.g., PPh₃, 4-10 mol%)
-
Anhydrous base (e.g., Et₃N, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas. Solvents and liquid amine bases should be anhydrous and thoroughly degassed by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.[13][17]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted bromopyridine, palladium catalyst, copper(I) iodide, and any additional ligand under a positive pressure of inert gas.
-
Addition of Solvent and Base: Add the degassed solvent and base to the flask via syringe. Stir the mixture at room temperature for 15-30 minutes to ensure dissolution and pre-formation of the active catalytic species.
-
Addition of Alkyne: Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Reaction Monitoring: The reaction is then stirred at the desired temperature (ranging from room temperature to reflux, depending on the substrate reactivity).[16] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[13]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, it can be removed under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction and Purification: Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3][18]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; poor quality reagents; insufficient temperature; inappropriate solvent or base.[13] | Use a fresh batch of catalyst and high-purity, anhydrous reagents and solvents.[13] Increase the reaction temperature, especially for less reactive bromopyridines.[15][16] Screen different solvents and bases.[18] |
| Formation of Palladium Black | Catalyst decomposition.[13] | Ensure strictly anaerobic conditions. Use of appropriate ligands can stabilize the palladium catalyst. Some solvents like THF have been anecdotally reported to promote its formation.[13][17] |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen; high concentration of copper catalyst.[9] | Thoroughly degas all reagents and maintain a strict inert atmosphere.[13] Consider a copper-free protocol or reduce the amount of CuI. Slow addition of the alkyne can also minimize this side reaction.[19] |
| Reaction Stalls | Catalyst deactivation; insufficient base. | Add a fresh portion of the catalyst. Ensure an adequate excess of the base is present. |
Safety Precautions
-
Reagents: Palladium catalysts and copper salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Phosphine ligands are often air-sensitive and may be toxic.
-
Solvents: Anhydrous solvents such as DMF and THF are flammable and should be handled with care. DMF is a suspected teratogen and should be handled with extreme caution.
-
Reaction Conditions: Some Sonogashira reactions can be exothermic.[20][21] For scale-up operations, it is crucial to assess the thermal hazards of the reaction. Reactions performed at elevated temperatures in sealed vessels should be conducted behind a blast shield.
Conclusion
The Sonogashira coupling of substituted bromopyridines is a versatile and powerful tool for the synthesis of valuable alkynylpyridine derivatives. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and adherence to a well-designed experimental protocol are paramount for achieving high yields and purity. The guidelines and troubleshooting advice provided in this application note are intended to empower researchers to successfully implement this important transformation in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. engineering.purdue.edu [engineering.purdue.edu]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and actionable protocols for performing the Mizoroki-Heck reaction on 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for successfully coupling this challenging, electron-deficient heteroaromatic substrate.
Introduction: Navigating the Challenges of Electron-Deficient Pyridine Scaffolds
The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1][2] This powerful transformation is integral to the synthesis of complex organic molecules, including a vast array of active pharmaceutical ingredients.
The substrate, this compound, presents a unique set of challenges that demand a carefully optimized protocol. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Furthermore, the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group at the 2-position significantly modulates the electronic properties of the pyridine ring, influencing the reactivity of the C-Br bond at the 5-position. While electron-withdrawing groups can enhance the rate of oxidative addition, a crucial step in the catalytic cycle, they also make the resulting palladium intermediate's behavior more complex.[4]
This document provides a robust framework for addressing these challenges, detailing the rationale behind the selection of each reaction component and offering a comprehensive, step-by-step protocol for practical implementation.
The Catalytic Heart of the Reaction: The Palladium Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by a base-mediated regeneration of the active Pd(0) catalyst.[1][5]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Optimizing Reaction Conditions: A Component-by-Component Analysis
Achieving high yields and selectivity with this compound requires a judicious selection of catalysts, ligands, bases, and solvents. The following table summarizes recommended starting conditions and potential variations for optimization.
| Component | Recommended Starting Material | Loading (mol%) | Rationale & Optimization Considerations |
| Palladium Precursor | Palladium(II) acetate (Pd(OAc)₂) | 1-5 | Pd(OAc)₂ is an air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.[5] It is often more efficient than pre-formed Pd(0) complexes like Pd(PPh₃)₄ for challenging substrates.[5] |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) or Xantphos | 2-10 | The electron-rich and bulky nature of P(o-tol)₃ can promote oxidative addition and stabilize the catalytic species. For heteroaromatic substrates, bulky phosphines can mitigate catalyst poisoning by the pyridine nitrogen. Xantphos, with its large bite angle, has also shown success in similar systems.[6] |
| Base | Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) | 1.5-2.5 equiv. | An organic base like Et₃N or an inorganic base like K₂CO₃ is required to neutralize the HBr generated during the catalytic cycle.[1] The choice of base can influence reaction rate and side product formation. |
| Solvent | N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidone (NMP) | - | High-boiling polar aprotic solvents are generally effective as they can solubilize the reactants and catalyst, and allow for higher reaction temperatures which are often necessary for less reactive bromides.[7] |
| Alkene | Styrene or n-Butyl Acrylate | 1.2-1.5 equiv. | Electron-deficient alkenes like acrylates are often ideal substrates.[1] Styrene is also a common coupling partner. Using a slight excess of the alkene can drive the reaction to completion. |
| Temperature | 100-120 °C | - | Higher temperatures are often required for the Heck coupling of aryl bromides, especially those with electron-withdrawing groups.[4] |
Detailed Experimental Protocol
This protocol provides a generalized procedure for the Heck coupling of this compound with a representative alkene, such as styrene.
Caption: A generalized workflow for the Heck coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Palladium(II) acetate (0.03 mmol), and Tri(o-tolyl)phosphine (0.06 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol) to the Schlenk tube. Finally, add styrene (1.2 mmol) to the mixture.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C. Stir the reaction vigorously at this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-methyl-5-styryl-2-(trifluoromethyl)pyridine.[8]
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the temperature (up to 140 °C), increasing the catalyst/ligand loading, or screening alternative ligands such as Xantphos or bidentate phosphines like DPPE.[6]
-
Byproduct Formation: Common side reactions include the formation of a reductive Heck product or homocoupling of the aryl bromide. Optimizing the base and solvent can help minimize these side reactions.[4]
-
Catalyst Deactivation: The formation of palladium black (finely divided, inactive palladium metal) indicates catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere to prevent this.
Conclusion
The Heck reaction of this compound is a challenging yet highly valuable transformation for the synthesis of complex heterocyclic compounds. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental technique, researchers can successfully employ this reaction to generate novel molecular architectures for applications in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for achieving this goal.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine as a Versatile Building Block in Advanced Material Synthesis
Abstract & Compound Profile
This document provides a detailed technical guide for researchers, material scientists, and professionals in drug development on the application of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine. This compound is not typically an end-product material but serves as a critical, high-value intermediate or "building block" for synthesizing complex organic molecules. Its unique trifluoromethylpyridine structure offers a powerful combination of electronic and steric properties, making it an invaluable precursor for next-generation materials in organic electronics and specialized polymers. We will explore its core attributes, detail its primary applications, and provide validated, step-by-step protocols for its most common and effective derivatization reactions.
The strategic value of this compound lies in its distinct structural features:
-
Pyridine Core: A nitrogen-containing heterocycle that is a ubiquitous scaffold in pharmaceuticals and functional materials due to its electronic properties and ability to coordinate with metals.
-
Trifluoromethyl (-CF₃) Group: A potent electron-withdrawing group that significantly modulates the electronic characteristics of the molecule. In material science, this can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, enhance thermal stability, and improve metabolic stability in medicinal applications.[1][2]
-
Bromo Substituent: Positioned at the 5-position, the bromine atom is an excellent leaving group, serving as a versatile synthetic handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.[1][3]
-
Methyl Group: Provides steric influence and can modify the solubility and solid-state packing of derivative molecules.
Compound Data Table
| Property | Value |
| CAS Number | 1010422-51-1[4] |
| Molecular Formula | C₇H₅BrF₃N |
| Molecular Weight | 240.02 g/mol |
| Physical Form | Colorless to yellow or brown liquid |
| Purity | Typically ≥97% |
| Primary Application | Heterocyclic Building Block for Organic Synthesis[5][6] |
| Key Reactions | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination[1][7] |
Core Applications in Material Science
The primary utility of this compound is as a precursor. The bromo group is the key reactive site that allows this fragment to be integrated into larger, more complex molecular architectures.
Synthesis of Emitters and Hosts for Organic Light-Emitting Diodes (OLEDs)
The development of high-efficiency and stable deep-blue OLED emitters remains a significant challenge. The trifluoromethyl-substituted pyridine moiety is highly desirable for this application.
-
Mechanistic Insight: The strong electron-withdrawing nature of the -CF₃ group helps to create a wide bandgap in the final molecule, which is essential for achieving blue emission.[8] By coupling this pyridine building block with various electron-donating aromatic systems (such as carbazoles, phenanthroimidazoles, or pyrenes) via Suzuki or Buchwald-Hartwig reactions, researchers can design novel donor-acceptor (D-A) type molecules.[9][10] These D-A structures often exhibit properties like Thermally Activated Delayed Fluorescence (TADF), leading to highly efficient OLED devices.[10] The pyridine nitrogen can also improve electron injection and transport in the emissive layer.
Development of n-Type Organic Semiconductors
Organic field-effect transistors (OFETs) and other organic electronic devices require both p-type (hole-transporting) and n-type (electron-transporting) semiconductors. Electron-deficient aromatic systems are the foundation for n-type materials.
-
Causality: The combination of the electronegative nitrogen atom in the pyridine ring and the powerful inductive effect of the -CF₃ group makes molecules derived from this building block inherently electron-deficient. This facilitates the injection and transport of electrons. By polymerizing or creating oligomers using this pyridine unit, materials with tailored n-type semiconducting properties can be synthesized.
Validated Synthetic Protocols
The following protocols describe the most common and robust methods for derivatizing this compound. These are foundational reactions for integrating the building block into a target material.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between the pyridine core and various aryl or heteroaryl groups.[7] It is the primary method for creating biaryl structures essential for OLED materials.[8][9]
Objective: To couple this compound with a generic Arylboronic Acid.
Materials & Reagents:
-
This compound (1.0 eq.)
-
Arylboronic Acid or Ester (1.1 - 1.5 eq.)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 eq.)[7]
-
Solvent System: 1,4-Dioxane and Water (4:1 v/v), degassed[7][9]
-
Schlenk flask or equivalent reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas (Argon or Nitrogen). This is critical as the Palladium(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add this compound (1.0 eq.), the chosen arylboronic acid (1.2 eq.), the base (K₂CO₃, 2.5 eq.), and the palladium catalyst (Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe. The solvent must be thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with Argon for 30 minutes) to prevent catalyst oxidation.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring under the inert atmosphere.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-pyridine is consumed (typically 6-24 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final coupled product.[11]
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, allowing for the introduction of primary or secondary amines at the 5-position of the pyridine ring.[1] This is particularly useful for synthesizing hole-transport materials or for creating derivatives where a nitrogen linkage is key to biological activity.
Objective: To couple this compound with a generic amine.
Materials & Reagents:
-
This compound (1.0 eq.)
-
Primary or Secondary Amine (1.2 eq.)
-
Palladium Pre-catalyst: e.g., Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)
-
Phosphine Ligand: e.g., XPhos, SPhos, or BINAP (1.1-1.2 eq. relative to Pd)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 eq.)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane, degassed
-
Inert atmosphere glovebox or Schlenk line
Step-by-Step Methodology:
-
Vessel Preparation: Due to the high sensitivity of the catalyst system and the strong base, this reaction is best performed in an inert atmosphere glovebox. Alternatively, use strict Schlenk line techniques.
-
Reagent Addition: In the glovebox, charge a reaction tube or flask with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.3 mol%), and the base (NaOtBu, 1.5 eq.).
-
Reactant & Solvent Addition: Add the this compound (1.0 eq.), the amine (1.2 eq.), and the anhydrous, degassed solvent (Toluene).
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 4-16 hours.
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography to obtain the desired arylamine product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine (EVT-13289442) [evitachem.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 1010422-51-1|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-BROMO-2-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE | 823221-93-8 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium Catalysis for Bromopyridine Coupling
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with these often-tricky transformations. Bromopyridines are essential building blocks in medicinal chemistry, but their successful coupling requires a nuanced understanding of the underlying catalytic principles.
The primary challenge stems from the pyridine nitrogen's lone pair, which can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for success.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about catalyst and reagent selection for bromopyridine couplings.
Q1: Why are bromopyridine coupling reactions so challenging?
A1: The core difficulty lies with the pyridine nitrogen atom. Its lone pair of electrons can act as a ligand, binding to the palladium catalyst.[2] This coordination can "poison" or inhibit the catalyst, preventing it from participating effectively in the catalytic cycle.[1][3] Furthermore, the electron-deficient nature of the pyridine ring can make the crucial oxidative addition step slower compared to other aryl bromides.[1]
Q2: What is the most critical component for a successful bromopyridine coupling?
A2: While the entire system (catalyst, base, solvent, temperature) is important, the ligand is arguably the most critical factor. The right ligand can mitigate the inherent challenges of bromopyridine substrates. Bulky, electron-rich phosphine ligands are essential. They create a sterically hindered environment around the palladium center, which physically blocks the pyridine nitrogen from coordinating while promoting the desired oxidative addition and reductive elimination steps.[1][4]
Q3: Which class of ligands is most effective for coupling bromopyridines?
A3: The most successful ligands are the dialkylbiaryl phosphines, often referred to as "Buchwald ligands." These ligands are characterized by their steric bulk and electron-donating properties. Ligands such as SPhos, XPhos, and RuPhos are frequently cited as highly effective for various bromopyridine couplings, including Suzuki and Buchwald-Hartwig reactions.[1][5][6] For C-N couplings, BrettPhos has also been shown to be outstanding.[7]
Q4: What is a "precatalyst" and why should I use one?
A4: A palladium precatalyst is an air- and moisture-stable Pd(II) complex that is readily activated in situ to the catalytically active Pd(0) species under the reaction conditions.[6][8] Using a precatalyst, such as an SPhos or XPhos palladacycle, offers significant advantages over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃:
-
Reproducibility: It ensures a consistent and accurate ligand-to-palladium ratio in every reaction.[9]
-
Efficiency: Activation is often rapid and highly efficient, leading to more active catalyst in solution.[6][10]
-
Convenience: They are often easier to handle (weigh) as they are stable solids.[8]
Q5: How do I choose the right base for my reaction?
A5: The base plays multiple roles, including activating the nucleophile (e.g., boronic acid in Suzuki coupling) and facilitating the regeneration of the Pd(0) catalyst.[5][11] The choice depends on the specific coupling reaction and the sensitivity of your substrates.
-
For Suzuki Couplings: Strong inorganic bases are common. Potassium phosphate (K₃PO₄) is often a top choice for challenging couplings.[5][9] Cesium carbonate (Cs₂CO₃) is also very effective but more expensive.[5][12]
-
For Buchwald-Hartwig Aminations: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2][9]
-
For Sonogashira Couplings: A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to deprotonate the terminal alkyne.[5][13]
Troubleshooting Guide: Addressing Specific Issues
This section provides a systematic approach to diagnosing and solving common experimental failures.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Q: My Suzuki coupling of 2-bromopyridine with an arylboronic acid is giving low conversion. I'm using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. What should I change?
A: This is a classic problem often rooted in catalyst inhibition and suboptimal conditions. A systematic screen of parameters is the best approach.[4]
Potential Causes & Solutions:
-
Catalyst Inhibition/Inactivity: Pd(PPh₃)₄ is often not robust enough for challenging bromopyridine substrates. The triphenylphosphine ligand is not sufficiently bulky or electron-rich to prevent pyridine coordination and promote efficient oxidative addition.[4]
-
Solution: Switch to a more effective catalyst system. Use a Pd(II) precursor like Pd(OAc)₂ or a precatalyst combined with a bulky biarylphosphine ligand.
-
-
Inappropriate Base: While K₂CO₃ can work, it may not be strong enough for this challenging coupling.
-
Boronic Acid Degradation: Protodeboronation (replacement of the -B(OH)₂ group with -H) is a common side reaction, especially in the presence of water at elevated temperatures.[1][14]
Recommended Catalyst Systems for Suzuki Coupling of Bromopyridines
| Catalyst/Precatalyst | Ligand | Base | Solvent System | Typical Temp. (°C) | Notes |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2-3 equiv) | Toluene/H₂O or Dioxane/H₂O | 80-100 | An excellent starting point for optimization.[9] |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₃PO₄ (2-3 equiv) | Dioxane/H₂O | 100-110 | A robust system for electron-deficient substrates.[4] |
| SPhos Precatalyst (2 mol%) | (None needed) | Cs₂CO₃ (2 equiv) | tert-Amyl alcohol | 100 | Precatalysts offer high reproducibility.[6][10] |
Troubleshooting Workflow: Low Suzuki Yield
Caption: Troubleshooting Decision Tree for Low-Yield Suzuki Reactions.
Issue 2: Failure in Buchwald-Hartwig Amination
Q: I am trying to couple 2-bromopyridine with a secondary amine using Pd₂(dba)₃/BINAP and NaOtBu, but the reaction is stalled with significant starting material remaining. What's wrong?
A: This is a frequent issue, again pointing towards catalyst poisoning by the 2-substituted pyridine.[2] While BINAP is a good ligand, more modern, bulkier monophosphine ligands often outperform it for this specific substrate class.[15]
Potential Causes & Solutions:
-
Suboptimal Ligand Choice: BINAP may not provide sufficient steric bulk to prevent the 2-bromopyridine from coordinating to the palladium center.[2]
-
Poor Reagent Quality or Inert Atmosphere: C-N coupling reactions are highly sensitive to oxygen and moisture, which can deactivate the catalyst and reagents.[2][16]
-
Inadequate Temperature: These reactions often require elevated temperatures (80-110 °C) to achieve reasonable rates.[2]
-
Solution: If running at a lower temperature, increase it to the 100-110 °C range, ensuring your solvent choice (e.g., toluene, dioxane) is appropriate.
-
Optimized Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (NaOtBu, 1.2-1.4 equiv.).[9]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon (repeat this cycle 3 times).
-
Reagent Addition: Under a positive flow of argon, add 2-bromopyridine (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).[9][16]
-
Reaction: Heat the sealed tube to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool to room temperature, dilute with a solvent like ethyl acetate, and wash with water or brine. Dry the organic layer, filter, and concentrate. Purify via column chromatography.
Catalytic Cycle and Deactivation Pathway
Caption: Buchwald-Hartwig Cycle vs. Catalyst Inhibition by Pyridine.
Issue 3: Side Reactions in Sonogashira Coupling
Q: My Sonogashira coupling of 3-bromopyridine is giving me a mixture of my desired product and a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I suppress this?
A: Alkyne homocoupling is a very common side reaction in Sonogashira couplings, particularly when oxygen is present.[5] Rigorous control of the atmosphere is key.
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, which is catalyzed by the copper(I) co-catalyst.[5]
-
Solution: This is the most likely cause. Rigorously degas all solvents and reagents before use. Maintain a strict inert atmosphere (argon is preferred over nitrogen for this purpose) throughout the entire procedure.
-
-
Suboptimal Catalyst System: The choice and ratio of palladium catalyst, ligand, and copper co-catalyst are important.
-
Base Choice: The amine base is crucial for deprotonating the alkyne.
Optimized Protocol: Sonogashira Coupling of 3-Bromopyridine
-
Reaction Setup: To a dry Schlenk flask, add 3-bromopyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (5 mol%).[5]
-
Inert Atmosphere: Evacuate and backfill the flask with argon (repeat 3 times).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by anhydrous triethylamine (Et₃N, 2-3 equiv.) and the terminal alkyne (1.2 equiv.).[13]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS). For less reactive bromides, higher temperatures may be needed.[5]
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, rinse with an organic solvent, and concentrate the filtrate. Purify as needed.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Trifluoromethylpyridines
Welcome to the technical support center for the synthesis of trifluoromethylpyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl group into pyridine scaffolds. The trifluoromethyl group is a cornerstone in modern medicinal and agrochemical chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and bioavailability.[1][2] However, its installation is not without challenges. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you overcome common hurdles and optimize your synthetic outcomes.
Troubleshooting Guide: Common Side Reactions and Solutions
The synthesis of trifluoromethylpyridines can be accompanied by a range of side reactions that impact yield, purity, and regioselectivity. The following table outlines common issues, their probable causes, and actionable solutions based on established chemical principles.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Reagent: Trifluoromethylating reagents can be sensitive to moisture and air. Togni's and Umemoto's reagents can degrade over time.[3][4] 2. Insufficient Activation: Nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃) often requires a fluoride source (e.g., TBAF, CsF) for activation.[5][6] 3. Poor Substrate Reactivity: The electronic nature of the pyridine ring significantly influences reactivity. Electron-deficient pyridines are generally more challenging substrates for electrophilic and radical trifluoromethylation. | 1. Reagent Handling: Use freshly opened or properly stored reagents. Handle moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen). 2. Optimize Activator: Screen different fluoride sources and stoichiometries. In some cases, fluoride-free activators can be used.[5] 3. Substrate Activation: Consider converting the pyridine to its N-oxide derivative, which can activate the ring towards trifluoromethylation at the 2- and 4-positions.[7] For meta-functionalization, a temporary dearomatization strategy may be effective.[8] |
| Poor Regioselectivity (Mixture of Isomers) | 1. Radical Mechanism: Trifluoromethylation using radical pathways often exhibits low regioselectivity, leading to a mixture of 2-, 3-, and 4-substituted products.[9][10] 2. Competing Reaction Sites: Steric and electronic factors on the pyridine ring may not strongly favor one position over others. | 1. Method Selection: For specific regioselectivity, choose a method tailored to the desired isomer. For instance, nucleophilic trifluoromethylation often favors the 2- and 4-positions.[9] C3-selective methods involving hydrosilylation and nucleophilic activation have been developed.[9][10][11][12] 2. Use of Directing Groups: The introduction of a directing group can control the position of trifluoromethylation. |
| Formation of Poly-Trifluoromethylated Byproducts | 1. Excess Reagent: Using a large excess of the trifluoromethylating agent can lead to multiple additions to the pyridine ring. 2. High Reactivity of Monosubstituted Product: The initial product may be more reactive than the starting material under the reaction conditions. | 1. Stoichiometry Control: Carefully control the stoichiometry of the trifluoromethylating reagent. Start with a 1:1 molar ratio of substrate to reagent and adjust as needed based on reaction monitoring. 2. Monitor Reaction Progress: Use techniques like TLC, GC-MS, or NMR to monitor the reaction and stop it once the desired product is formed, before significant amounts of di-substituted products appear. |
| Defluorination or Hydrodefluorination Byproducts (CHF₂ or CH₂F products) | 1. Harsh Reaction Conditions: The presence of strong acids or high temperatures can lead to the protolytic defluorination of the trifluoromethyl group. 2. Reductive Pathways: Certain reaction conditions or impurities may facilitate the reduction of the CF₃ group. The formation of difluoromethylated products via HF elimination has been observed.[5] | 1. Milder Conditions: Employ milder reaction conditions where possible. Avoid strong Brønsted superacids if defluorination is observed. 2. Control of Reductants: Ensure the reaction is free from unintended reducing agents. Scrutinize all reagents and solvents for purity. |
| Reaction with Other Functional Groups | 1. Unprotected Functional Groups: Functional groups such as amines, alcohols, and thiols can react with electrophilic trifluoromethylating reagents or be sensitive to the reaction conditions. Secondary amines, in particular, have been identified as problematic in some cases.[13] | 1. Protecting Groups: Protect sensitive functional groups before carrying out the trifluoromethylation. For example, a Boc group can be used to protect an amine.[13] 2. Chemoselective Reagents: Choose a trifluoromethylating reagent and conditions known for high chemoselectivity. |
| Formation of Chlorinated Byproducts | 1. Industrial Synthesis Routes: Vapor-phase chlorination/fluorination processes used in industrial settings can produce multi-chlorinated pyridines as byproducts.[14][15] | 1. Process Optimization: In an industrial context, controlling the molar ratio of chlorine and the reaction temperature can minimize the formation of these byproducts.[14][15] 2. Byproduct Recycling: Unwanted chlorinated byproducts can sometimes be converted back to the desired starting material via catalytic hydrogenolysis.[14][15] |
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of 2-, 3-, and 4-trifluoromethylpyridine in my reaction?
A1: The formation of a mixture of regioisomers is a classic sign of a reaction proceeding through a highly reactive trifluoromethyl radical (•CF₃).[10] Radical reactions are often less selective and will attack the pyridine ring at various positions based on a combination of electronic and steric factors. Pyridine itself is an electron-deficient aromatic system, and radical attack does not show the strong positional preference seen in electrophilic or nucleophilic substitutions. To achieve higher regioselectivity, you should consider moving away from radical methods. For instance, nucleophilic trifluoromethylation on an activated pyridine (like an N-oxide) can direct the addition to the 2- and 4-positions. For C3-selectivity, more specialized methods, such as those involving hydrosilylation to form an enamine-like intermediate, have been developed to direct the trifluoromethyl group to the 3-position.[9][10][12]
Q2: My starting material has a secondary amine. The reaction is messy and the yield is low. What's happening?
A2: Secondary amines can be problematic in trifluoromethylation reactions for a couple of reasons. The amine itself can be a target for the trifluoromethylating reagent, leading to N-trifluoromethylation. Additionally, the amine can be oxidized under certain reaction conditions, especially in photoredox catalysis.[16] It has been observed that protecting the secondary amine, for example with a tert-butyloxycarbonyl (Boc) group, can resolve this issue and lead to a much cleaner reaction and improved yield of the desired C-trifluoromethylated product.[13]
Q3: I've isolated a byproduct that appears to be my desired product but with a -CHF₂ group instead of -CF₃. How is this possible?
A3: The formation of a difluoromethyl (-CHF₂) byproduct from a trifluoromethyl group is a result of hydrodefluorination. This can occur through a few pathways. One possibility is the elimination of hydrogen fluoride (HF) from the trifluoromethylated intermediate, followed by reduction.[5] Another possibility, though less common in standard synthesis, is protolytic defluorination where a strong acid protonates the trifluoromethyl group, facilitating the loss of a fluoride ion.[17] To minimize this side reaction, it is crucial to control the reaction conditions, particularly avoiding excess strong acids and ensuring anhydrous conditions to limit the presence of proton sources.
Q4: My photoredox trifluoromethylation reaction is not working well. What are some key parameters to check?
A4: Photoredox catalysis can be sensitive to several factors. First, ensure your system is thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst. However, in some specific light-mediated reactions, oxygen has been found to be beneficial, so it's important to consult the specific literature procedure.[13] The choice of solvent is also critical, as it can influence the solubility of the reagents and the energy of the excited state. Ensure your light source has the correct wavelength to excite your chosen photocatalyst. Finally, the electronic properties of your substrate are important; electron-rich arenes and heteroarenes are generally better substrates for this type of reaction.[16][18]
Q5: Are there any significant safety hazards associated with common trifluoromethylating reagents?
A5: Yes, safety is a primary concern. Togni's reagent II, a popular electrophilic trifluoromethylating agent, is known to be metastable and can undergo strong exothermic decomposition when heated above its melting point.[4][19] It can also react violently with strong acids and bases.[4] Therefore, it should be handled with care, and heating should be carefully controlled. The Ruppert-Prakash reagent (TMSCF₃) is volatile and should be handled in a well-ventilated fume hood. As with all chemical reactions, it is essential to review the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
Visualization of Reaction Pathways and Troubleshooting
General Trifluoromethylation Pathways of Pyridine
This diagram illustrates the different outcomes depending on the chosen synthetic strategy, highlighting the origin of common regioselectivity issues.
Caption: Trifluoromethylation pathways for pyridine.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues in trifluoromethylpyridine synthesis.
Caption: A troubleshooting flowchart for synthesis.
Exemplary Protocol: C3-Selective Trifluoromethylation of a Pyridine Derivative
This protocol is adapted from methodologies developed for the C3-selective functionalization of pyridines and is intended as a representative example.[9][10][11][12] Researchers should always refer to the specific literature for their substrate of interest.
Reaction: 3-Position-Selective C-H Trifluoromethylation via Hydrosilylation and Nucleophilic Activation.
1. Materials and Reagents:
-
Pyridine derivative (1.0 equiv)
-
Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (catalyst, e.g., 5 mol%)
-
Hydrosilane (e.g., methylphenylsilane, 1.5 equiv)
-
Togni's Reagent I (1.2 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (oxidant, 1.2 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Standard glassware for inert atmosphere reactions
2. Step-by-Step Procedure:
-
Step 1: Reaction Setup (Inert Atmosphere)
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the pyridine derivative (1.0 equiv) and the borane catalyst.
-
Evacuate and backfill the flask with argon or nitrogen three times. This is critical to prevent moisture from quenching the catalyst and reacting with the hydrosilane.
-
Add anhydrous DCE via syringe.
-
-
Step 2: Hydrosilylation (Activation)
-
Add the hydrosilane to the reaction mixture at room temperature.
-
Heat the reaction to 65 °C and stir for the time required to form the hydrosilylated intermediate (monitor by TLC or GC-MS, typically several hours). This step converts the pyridine into a more nucleophilic enamine-like species.
-
-
Step 3: Trifluoromethylation
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Togni's Reagent I portion-wise. The controlled addition at low temperature is important to manage any exothermicity and improve selectivity.
-
Allow the reaction to slowly warm to room temperature and stir until the trifluoromethylation is complete (monitor by TLC or GC-MS).
-
-
Step 4: Rearomatization (Oxidation)
-
Add DDQ to the reaction mixture at room temperature. Stir until the rearomatization is complete, indicated by a color change and confirmed by reaction monitoring. This step restores the aromaticity of the pyridine ring.
-
-
Step 5: Workup and Purification
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 3-trifluoromethylpyridine derivative.
-
Critical Notes for Success:
-
Anhydrous Conditions: The hydrosilylation step is highly sensitive to moisture. Ensure all glassware is dry and solvents are anhydrous.
-
Temperature Control: Careful temperature control during the addition of the Togni's reagent is crucial for preventing side reactions.
-
Reaction Monitoring: Closely monitor each step of the reaction to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Togni reagent II - Wikipedia [en.wikipedia.org]
- 5. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 6. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 16. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Bromopyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this powerful yet often temperamental transformation. Bromopyridines present unique obstacles due to the electronic nature of the pyridine ring and the coordinating ability of the nitrogen atom. This document provides in-depth, experience-driven answers to common problems, helping you diagnose issues and optimize your reaction conditions for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki reaction with a bromopyridine substrate is resulting in low or no yield. What are the most common causes and how can I fix it?
Low yields in bromopyridine Suzuki couplings are a frequent complaint, but the issue can almost always be traced back to a few key factors. Unlike simpler aryl bromides, the pyridine nitrogen introduces a layer of complexity that must be actively managed.
The primary culprits for failure are:
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen, especially in the 2-position, can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2]
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring can be less reactive, making the initial oxidative addition step—often the rate-determining step—sluggish.[1]
-
Key Side Reactions: Competing reaction pathways, such as protodeboronation of the boron reagent or homocoupling of the starting materials, can consume your substrates and reduce the yield of the desired product.[1][3]
-
Suboptimal Reaction Conditions: An inappropriate choice of base, solvent, or temperature can cripple the reaction, particularly the critical transmetalation step.[1][2]
Below is a logical workflow to diagnose and solve the problem.
References
Technical Support Center: Preventing Debromination in Cross-Coupling Reactions
Welcome to the Technical Support Center for cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common but often frustrating side reaction of debromination (also known as hydrodebromination). Instead of achieving your desired coupled product, you observe the formation of an Ar-H species, where the bromine atom has been replaced by hydrogen. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you diagnose the root cause of debromination and implement effective solutions to maximize the yield of your target molecule.
Troubleshooting Guide: Diagnosing and Solving Debromination
Debromination is a parasitic reaction that competes with the desired productive catalytic cycle. The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with the aryl group faster than the desired transmetalation and reductive elimination pathway. Use this guide to systematically troubleshoot your reaction.
Issue 1: Significant Debromination Byproduct Observed (>10%)
Immediate Diagnostic Questions:
-
What are your reaction conditions (Ligand, Base, Solvent, Temperature)?
-
What is the nature of your aryl bromide (electron-rich, electron-poor, heterocyclic)?
-
Have you rigorously excluded air and moisture?
Troubleshooting Workflow
This workflow provides a step-by-step process to identify and resolve the source of debromination.
Caption: Troubleshooting Decision Tree for Debromination.
Detailed Corrective Actions
-
Step 1: Scrutinize Reagents and Solvents
-
Causality: The primary source of the problematic palladium-hydride species is often trace impurities like water, alcohols, or even certain amine bases.[1] These can react with the palladium complex to generate Pd-H. Solvents like DMF can also decompose at high temperatures to produce dimethylamine, which can act as a hydride source.
-
Action:
-
Use freshly distilled, anhydrous, and thoroughly degassed solvents. A common method is to bubble an inert gas like argon through the solvent for 15-30 minutes or use several freeze-pump-thaw cycles.[2]
-
If using an amine base, consider if it can undergo β-hydride elimination.
-
Ensure all starting materials are dry.
-
-
-
Step 2: Lower the Reaction Temperature
-
Causality: Debromination pathways can have a different activation energy than the desired cross-coupling pathway. Often, lowering the temperature can disproportionately slow the side reaction.[3] High temperatures can also lead to ligand degradation or solvent decomposition, creating hydride sources.[4]
-
Action: Attempt the reaction at a lower temperature (e.g., decrease from 110 °C to 80 °C). This may require a longer reaction time, but can significantly improve selectivity.
-
-
Step 3: Modify the Base
-
Causality: Strong alkoxide bases like sodium t-butoxide (NaOtBu) can promote debromination, sometimes by acting as a hydride source themselves via β-hydride elimination. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally less prone to generating hydride species.[5]
-
Action: Switch from an alkoxide base to an inorganic carbonate or phosphate base. The choice of base can be critical, especially for heteroaromatic substrates.
-
-
Step 4: Optimize the Ligand
-
Causality: This is the most critical parameter for controlling debromination. The ligand controls the steric and electronic environment around the palladium center.[6]
-
Steric Bulk: Bulky ligands (e.g., tri-tert-butylphosphine, Buchwald's biaryl phosphine ligands like XPhos, SPhos) promote the final, desired reductive elimination step (Ar-Ar' formation).[7][8] This acceleration helps the productive pathway outcompete the debromination pathway (Ar-H formation).[9]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This strengthens the Pd-Aryl bond and speeds up the rate of reductive elimination relative to side reactions.[10]
-
-
Action: Switch from simple, less bulky ligands like PPh₃ to more sterically demanding and electron-rich biaryl phosphine or N-heterocyclic carbene (NHC) ligands.[5][11]
-
| Ligand Type | Example | Key Feature | Impact on Debromination |
| Simple Monodentate | PPh₃ | Low steric bulk | Often permits significant debromination |
| Bulky Monodentate | P(tBu)₃ | High steric bulk, electron-rich | Reduces debromination by accelerating reductive elimination |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Very high steric bulk, electron-rich | Highly effective at suppressing debromination for challenging substrates[2][7] |
| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors, moderate bulk | Excellent for stabilizing the catalyst and preventing side reactions[11] |
-
Step 5: Change the Palladium Source
-
Causality: The slow or inefficient in-situ reduction of a Pd(II) source (like Pd(OAc)₂) to the active Pd(0) catalyst can lead to side reactions. Well-defined Pd(0) sources or modern pre-catalysts ensure that a high concentration of the active L-Pd(0) species is available at the start of the reaction.
-
Action: Instead of Pd₂(dba)₃ or Pd(OAc)₂, use a pre-formed catalyst like (XPhos)Pd G3 or (SPhos)Pd G3. These complexes are designed for rapid generation of the active monoligated Pd(0) species.
-
In-Depth FAQs: Understanding the Chemistry of Debromination
Q1: What is the primary mechanism of debromination in cross-coupling reactions?
A1: The most accepted mechanism involves the generation of a palladium-hydride (Pd-H) intermediate.[2] This species can arise from several sources, including trace water, alcohols, amines, or even the solvent.[1][12] Once formed, the Ar-Pd(II)-Br intermediate can undergo a competing reaction. Instead of transmetalation with the coupling partner, it can react with the Pd-H species, leading to reductive elimination of the hydrodehalogenated arene (Ar-H).[1]
Caption: Competing Catalytic Pathways.
Q2: Are certain types of aryl bromides more prone to debromination?
A2: Yes. Electron-deficient aryl bromides and, in particular, N-heterocyclic bromides (e.g., bromopyridines, bromopyrroles, bromoindoles) are highly susceptible to debromination.[2][13] The presence of the heteroatom can influence the electronic properties of the ring and potentially coordinate to the palladium center, altering the reaction pathway. For N-H containing heterocycles like pyrroles, deprotonation by the base can increase the ring's electron density, which can sometimes favor the side reaction. In such cases, protecting the N-H group with a group like BOC or SEM can effectively suppress debromination.[13]
Q3: How does the choice of cross-coupling reaction (Suzuki, Stille, Heck, etc.) affect the likelihood of debromination?
A3: While debromination is a potential side reaction in most palladium-catalyzed couplings, its prevalence can vary.
-
Suzuki-Miyaura Coupling: This is one of the most common reactions where debromination is observed, often due to side reactions involving the boronic acid/ester or the aqueous basic conditions.[1]
-
Stille Coupling: Debromination can also be significant in Stille couplings, especially in polar aprotic solvents like dioxane or DMF.[14][15] Switching to a non-polar solvent like toluene can sometimes mitigate this issue.[14]
-
Buchwald-Hartwig Amination: This reaction can also suffer from debromination, particularly if the reaction is heated for too long or at too high a temperature.[3][16] The choice of base is also critical.
-
Heck Coupling: In Heck reactions, the analogous side reaction is the formation of a reduced alkene, which proceeds via β-hydride elimination—a key step in the desired mechanism but leading to an undesired isomer if not controlled.[17]
Q4: Can additives be used to suppress debromination?
A4: While not a universal solution, certain additives have been reported to help. In some Stille couplings, the addition of copper(I) salts can accelerate the desired transmetalation step, helping it to outcompete debromination.[18] For Suzuki reactions, ensuring the quality and stability of the boronic acid is paramount; using boronic esters (e.g., pinacol esters) can prevent decomposition pathways that might contribute to side reactions.[1]
Experimental Protocol: Model Suzuki Coupling with Minimized Debromination
This protocol describes a general procedure for coupling an electron-deficient heteroaryl bromide where debromination is a known risk. It incorporates best practices discussed above.
Reaction: Coupling of 2-bromo-5-cyanopyridine with 4-methoxyphenylboronic acid.
Materials:
-
Palladium Source: XPhos Pd G3 (1 mol%)
-
Ligand: (Included in pre-catalyst)
-
Aryl Bromide: 2-bromo-5-cyanopyridine (1.0 equiv)
-
Boronic Acid: 4-methoxyphenylboronic acid (1.2 equiv)
-
Base: Potassium Phosphate (K₃PO₄), powder, dried (2.0 equiv)
-
Solvent: Toluene/Water (10:1 v/v), both degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add K₃PO₄ (2.0 equiv). The flask is evacuated and backfilled with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add 2-bromo-5-cyanopyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and the XPhos Pd G3 pre-catalyst (0.01 equiv).
-
Solvent Addition: Add degassed toluene (to make a ~0.2 M solution based on the aryl bromide) followed by degassed water (1/10th the volume of toluene) via syringe.
-
Reaction Execution: Seal the flask and place it in a pre-heated oil bath at 80 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 2-12 hours. Check for the disappearance of the aryl bromide and the formation of the product, while also monitoring for the debrominated byproduct (5-cyanopyridine).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Stille Coupling [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Reactivity of Bromopyridines
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) concerning the critical role of solvents in modulating the reactivity of bromopyridines. The following information is structured to address specific experimental challenges in a direct question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical when working with bromopyridines?
A: Solvent choice is paramount because it directly influences several key aspects of the reaction:
-
Reagent Solubility: Ensuring all components, including the bromopyridine substrate, catalyst, base, and coupling partner, are sufficiently soluble is fundamental for an efficient reaction. For instance, in many cross-coupling reactions like the Suzuki-Miyaura, a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often employed to dissolve both the organic-soluble substrates and the inorganic base.[1][2]
-
Catalyst Activity and Stability: Solvents can coordinate with the metal center of a catalyst, affecting its activity and stability. The lone pair of electrons on the pyridine nitrogen can also coordinate with and deactivate palladium catalysts, a challenge that can be modulated by the solvent environment.[1][3]
-
Reaction Mechanism and Rate: The polarity of the solvent can significantly impact the reaction rate and even alter the reaction mechanism (e.g., SN1 vs. SN2). Polar solvents can stabilize charged intermediates and transition states, accelerating certain reaction pathways.[4][5][6][7] For example, polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation without strongly solvating the anionic nucleophile, thereby increasing its nucleophilicity.[4]
-
Selectivity: In multifunctional bromopyridines, the solvent can influence chemo- and regioselectivity. For instance, in the monolithiation of 2,5-dibromopyridine, coordinating solvents favor reaction at the 5-position, while non-coordinating solvents favor the 2-position.[8]
-
Side Reactions: The choice of solvent can either suppress or promote side reactions such as hydrodehalogenation (debromination) or homocoupling.[2][3]
Q2: What are the main categories of solvents I should consider?
A: Solvents are broadly classified based on their polarity and their ability to donate a proton (protic vs. aprotic).[9]
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) These solvents have a hydrogen atom bound to an electronegative atom (like oxygen) and can form hydrogen bonds. They are effective at solvating both cations and anions.[6][9] They are favored in reactions that proceed via charged intermediates, such as SN1 reactions, because they can stabilize the carbocation intermediate.[4][7]
-
Polar Aprotic Solvents: (e.g., DMSO, DMF, acetonitrile, THF) These solvents have a significant dipole moment but lack an acidic proton.[9] They are excellent at solvating cations but not anions, which makes the "naked" anion more nucleophilic. This property makes them ideal for SN2 reactions.[4]
-
Nonpolar Solvents: (e.g., toluene, hexane, benzene) These solvents have low dielectric constants and do not effectively solvate charged species.[9][10] They are often used in reactions where charged intermediates are not prominent, such as some Heck and Stille couplings, to minimize side reactions like dehalogenation.[2]
Q3: How does the position of the bromine atom on the pyridine ring affect its reactivity in different solvents?
A: The position of the bromine atom (2-, 3-, or 4-position) significantly influences the electronic properties of the C-Br bond and the accessibility of the pyridine nitrogen, leading to different solvent effects.
-
2- and 4-Bromopyridines: These isomers are more activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the nitrogen atom, which can stabilize the negatively charged Meisenheimer intermediate. The reactivity of these isomers is highly sensitive to solvent polarity.
-
3-Bromopyridine: This isomer is less activated towards SNAr. Its reactivity in cross-coupling reactions can be challenging due to the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition.[3] Solvent choice becomes crucial for balancing catalyst activity and preventing side reactions. For lithiation, generating 3-lithiopyridine can be achieved cleanly in a non-polar solvent like toluene.[11]
Troubleshooting Guide
This section addresses specific issues encountered during experiments with bromopyridines, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Question: My cross-coupling reaction with a bromopyridine is giving a low yield. What are the likely solvent-related causes?
Answer: Low yields in these reactions are frequently linked to suboptimal solvent choice. Consider the following:
-
Inadequate Solubility:
-
Problem: One or more reagents (especially the base, e.g., K₃PO₄, K₂CO₃) are not soluble in the reaction medium.
-
Solution: For Suzuki couplings, a biphasic mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) with water is often optimal.[2] The aqueous phase helps dissolve the inorganic base, while the organic phase dissolves the substrate and catalyst. The ratio may need to be optimized.[1]
-
-
Catalyst Deactivation/Inhibition:
-
Problem: The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. Polar, coordinating solvents can sometimes exacerbate this issue.
-
Solution: Screen different solvents. A less polar solvent like toluene may be effective, particularly with modern, bulky phosphine ligands that can shield the metal center.[2]
-
-
Oxygen Sensitivity:
-
Problem: The active Pd(0) catalyst is sensitive to oxidation. Solvents that have not been properly degassed can lead to catalyst deactivation.[2][3]
-
Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[3]
-
-
Slow Reaction Kinetics:
-
Problem: The solvent may not be optimal for the rate-determining step of the catalytic cycle. For example, oxidative addition can be influenced by solvent polarity.[5]
-
Solution: For Sonogashira couplings, polar aprotic solvents like DMF or DMSO can lead to higher yields compared to THF.[12][13] For Buchwald-Hartwig aminations, toluene and 1,4-dioxane are commonly effective.[14]
-
Issue 2: Significant Formation of Side Products (Debromination/Protodehalogenation)
Question: I am observing a significant amount of the debrominated pyridine byproduct. How can the solvent choice minimize this?
Answer: The formation of the debrominated product, known as hydrodehalogenation or protodehalogenation, is a common side reaction. It occurs when the organopalladium intermediate reacts with a hydride source instead of the desired coupling partner.[3]
-
Hydride Source: The solvent itself (e.g., alcohols, THF under certain conditions), impurities in reagents, or the boronic acid can act as hydride sources.[3]
-
Minimization Strategies:
-
Solvent Choice: The choice of solvent can impact the reaction rate. Solvents that promote a faster cross-coupling reaction can often minimize protodebromination by outcompeting the side reaction.[2] For Stille couplings, it has been observed that solvents like dioxane and DMF can lead to more dehalogenation compared to toluene.[2]
-
Improve Degassing: Thoroughly degas all solvents to remove oxygen, as its presence can sometimes promote side reactions like homocoupling, which can indirectly affect yields and favor other pathways.[2]
-
Optimize Base/Solvent System: Using a weaker inorganic base like K₃PO₄ or Cs₂CO₃ in a biphasic solvent system can sometimes suppress this side reaction compared to stronger bases.[3]
-
Issue 3: Poor Selectivity in Lithiation of Dihalopyridines
Question: My lithiation of a dibromopyridine is not selective. How does the solvent influence the position of the lithium-halogen exchange?
Answer: Solvent plays a crucial role in directing the regioselectivity of lithiation.
-
Coordinating vs. Non-coordinating Solvents:
-
Observation: In the monolithiation of 2,5-dibromopyridine with n-butyllithium, the selectivity is strongly influenced by the solvent.[8]
-
Explanation:
-
Coordinating Solvents (e.g., THF, Et₂O): These solvents can coordinate to the lithium atom, influencing the transition state of the exchange. For 2,5-dibromopyridine, this favors lithiation at the 5-position.[8] However, be aware that n-BuLi can react with THF, especially at temperatures above -78 °C.[15]
-
Non-coordinating Solvents (e.g., Toluene, Hexane): In the absence of strong coordination, the reaction is directed to the more acidic proton or the more electronically favorable position for exchange. For 2,5-dibromopyridine, this favors the 2-position.[8] Using toluene as a solvent can allow for the clean generation of 3-lithiopyridine at -50°C.[11]
-
-
Recommendation: To control selectivity, carefully choose between a coordinating ethereal solvent and a non-coordinating hydrocarbon solvent. Also, consider the effect of concentration, as lower concentrations can also favor lithiation at the 2-position in non-coordinating solvents.[8]
-
Data & Protocols
Solvent Properties Summary
A solvent's effect is often correlated with its physical properties, primarily its polarity. Polarity can be described by several parameters, including the dielectric constant (ε) and the polarity index.[10][16][17][18] Generally, a higher dielectric constant indicates a more polar solvent.[9][10][16]
| Solvent | Dielectric Constant (ε) at 20-25°C | Polarity Index (P') | Type |
| Hexane | 1.88 | 0.1 | Nonpolar |
| Toluene | 2.38 | 2.4 | Nonpolar |
| Diethyl Ether | 4.33 | 2.8 | Nonpolar |
| Tetrahydrofuran (THF) | 7.58 | 4.0 | Polar Aprotic |
| Dichloromethane (DCM) | 8.93 | 3.1 | Polar Aprotic |
| Acetone | 20.7 | 5.1 | Polar Aprotic |
| Ethanol | 24.55 | - | Polar Protic |
| Methanol | 32.70 | 5.1 | Polar Protic |
| Acetonitrile (MeCN) | 37.5 | 5.8 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 36.71 | 6.4 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 46.68 | 7.2 | Polar Aprotic |
| Water | 80.1 | 10.2 | Polar Protic |
Data compiled from various sources.[17][18][19][20][21][22]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Bromopyridine
This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube), add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Reagent Addition: Add the bromopyridine (1.0 equiv.) and the boronic acid or ester (1.1-1.5 equiv.) to the vessel.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle 3-5 times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane:water) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[3] Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product as needed, for example, by column chromatography.[3]
Visualizations
Solvent Selection Workflow for Cross-Coupling
Caption: A decision-making workflow for selecting an appropriate solvent system for cross-coupling reactions.
Mechanism Highlighting Solvent Effects (SN1 vs SN2)
Caption: A diagram illustrating how solvent choice directs SN1 and SN2 reaction pathways.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solvent - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. books.lucp.net [books.lucp.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Dielectric Constant [macro.lsu.edu]
- 18. Polarity Index [macro.lsu.edu]
- 19. scribd.com [scribd.com]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. depts.washington.edu [depts.washington.edu]
- 22. Solvent Physical Properties [people.chem.umass.edu]
Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for catalyst poisoning in reactions involving pyridine compounds. This guide is designed to provide in-depth, actionable insights for professionals encountering challenges with catalyst deactivation. As Senior Application Scientists, we understand that catalyst poisoning is a significant hurdle in process development and manufacturing, impacting efficiency, yield, and costs.[1][2] This resource is structured to help you diagnose, troubleshoot, and prevent these issues, ensuring the robustness and reliability of your catalytic processes.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding catalyst poisoning by pyridine and related nitrogen-containing heterocycles.
Q1: What are the typical signs of catalyst poisoning in my reaction?
A: The most common indicators of catalyst poisoning include:
-
A sudden or gradual decrease in reaction rate or conversion. [3]
-
A noticeable decline in product yield and selectivity. [1]
-
The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same results.
-
In heterogeneous catalysis, an increased pressure drop across the catalyst bed. [4]
-
Changes in the physical appearance of the catalyst (e.g., color change, agglomeration).
Q2: Why are pyridine compounds particularly problematic as catalyst poisons?
A: Pyridine and its derivatives are potent catalyst poisons primarily due to the lone pair of electrons on the nitrogen atom.[5] This electron pair readily and strongly adsorbs onto the active sites of metal catalysts (e.g., Palladium, Platinum, Rhodium), effectively blocking them from reactant molecules.[2][3] This strong interaction, often a form of chemisorption, can lead to either reversible or irreversible deactivation.[3][6]
Q3: Which catalysts are most susceptible to poisoning by pyridine?
A: Precious metal catalysts are particularly vulnerable to poisoning by nitrogen-containing compounds like pyridine. The susceptibility generally follows this trend:
-
Palladium (Pd): Highly sensitive to pyridine and its derivatives.[7][8]
-
Platinum (Pt): Also significantly affected by pyridine poisoning.[9][10]
-
Rhodium (Rh): Known to be deactivated by strong coordination with nitrogen-containing ligands.[11][12]
-
Ruthenium (Ru): Shows some susceptibility, though often less than Palladium.[7]
-
Nickel (Ni): Also prone to poisoning by nitrogen compounds.
Q4: Can catalyst poisoning by pyridine be reversed?
A: It depends on the nature of the poison-catalyst interaction.
-
Reversible Poisoning: In some cases, the poison is weakly adsorbed and can be removed by altering reaction conditions, such as increasing the temperature or washing the catalyst.[3]
-
Irreversible Poisoning: Often, pyridine and its derivatives bind very strongly, causing permanent deactivation.[3] In such instances, the catalyst may need to be regenerated through more intensive chemical or thermal treatments, or replaced entirely.[13]
Q5: Can pyridine ever be used intentionally in a reaction?
A: Yes, in some specific applications, pyridine is intentionally used as a "catalyst poison" to control selectivity. For instance, in certain hydrogenations, adding a controlled amount of pyridine can selectively deactivate the most active sites on a palladium catalyst, preventing over-reduction of a desired product.[14][15] This technique is a key principle behind catalysts like the Lindlar catalyst, which uses lead acetate as a poison.[14]
II. Troubleshooting Guides
This section provides structured workflows to diagnose and address catalyst poisoning issues in your experiments.
Guide 1: Diagnosing Catalyst Deactivation
If you suspect catalyst poisoning, a systematic approach is crucial to identify the root cause.
Workflow for Diagnosing Catalyst Poisoning
A diagnostic workflow for identifying catalyst poisoning.
Step-by-Step Diagnostic Protocol:
-
Analyze Feedstock and Reaction Mixture:
-
Objective: To identify potential poisons in the starting materials or generated in-situ.
-
Method: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to screen for pyridine, its derivatives, and other nitrogen-containing impurities. Even trace amounts can be detrimental.[2]
-
-
Characterize the Spent Catalyst:
-
Objective: To directly observe the presence of the poison on the catalyst surface and assess its impact.
-
Key Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of nitrogen on the catalyst surface and provide information about its chemical state.[16][17]
-
Temperature-Programmed Desorption (TPD): Helps determine the strength of adsorption of the poison, distinguishing between reversible and irreversible poisoning.[17]
-
Elemental Analysis (CHN Analysis): Quantifies the amount of nitrogen on the catalyst.[16]
-
Inductively Coupled Plasma (ICP) Analysis: Can detect poisoning by heavy metals, which can sometimes be present alongside pyridine compounds.[16]
-
-
-
Correlate Findings with Reaction Data:
-
Objective: To establish a causal link between the presence of the pyridine compound and the observed decrease in catalytic activity.
-
Action: Compare the level of contamination on the catalyst with the extent of deactivation. A strong correlation is a clear indicator of poisoning.
-
Guide 2: Mitigation and Prevention Strategies
Proactive measures are the most effective way to combat catalyst poisoning.
Pyramid of Prevention Strategies
Hierarchy of strategies to prevent catalyst poisoning.
Detailed Prevention Protocols:
-
Feedstock Purification:
-
Rationale: Removing the poison before it reaches the catalyst is the most robust prevention method.[1][2]
-
Methods:
-
Distillation: Effective for removing pyridine from solvents or liquid reactants with different boiling points.
-
Adsorption: Passing the feedstock through a bed of adsorbent material (e.g., activated carbon, zeolites) can trap pyridine impurities.[1]
-
Chemical Treatment: Reacting the feedstock with a reagent that selectively removes pyridine.
-
-
-
Guard Beds:
-
Rationale: A sacrificial bed of a less expensive material is placed upstream of the main catalyst bed to adsorb poisons.[17]
-
Implementation: The guard bed material should have a high affinity for pyridine. This protects the more expensive primary catalyst.
-
-
Catalyst Modification:
-
Rationale: Altering the catalyst's properties can make it more resistant to poisoning.[1][2]
-
Approaches:
-
Bimetallic Catalysts: Incorporating a second metal can sometimes improve poison tolerance.
-
Support Modification: Changing the support material (e.g., from alumina to a more inert support) can reduce interactions that lead to poisoning.
-
-
-
Process Optimization:
-
Rationale: Adjusting reaction conditions can minimize the impact of poisons.
-
Strategies:
-
Temperature Control: In some cases of reversible poisoning, increasing the reaction temperature can promote desorption of the poison.[3]
-
Flow Rate Adjustment: In continuous flow systems, optimizing the flow rate can minimize contact time with poisons.
-
-
Guide 3: Catalyst Regeneration
When poisoning has occurred, regeneration may be a viable option to restore catalyst activity.
General Regeneration Workflow
A workflow for catalyst regeneration after pyridine poisoning.
Regeneration Protocols:
-
Thermal Treatment:
-
Application: Best for reversibly poisoned catalysts where the poison can be desorbed at elevated temperatures.[13]
-
Procedure:
-
Purge the reactor with an inert gas (e.g., nitrogen, argon).
-
Gradually increase the temperature to a predetermined level (determined by TPD analysis).
-
Hold at this temperature for a sufficient time to allow for complete desorption of the poison.
-
Cool down under an inert atmosphere before reintroducing reactants.
-
-
-
Solvent Washing:
-
Application: Suitable for removing loosely bound poisons.
-
Procedure:
-
Remove the catalyst from the reactor.
-
Wash the catalyst with a suitable solvent that can dissolve the pyridine compound without damaging the catalyst.
-
Dry the catalyst thoroughly before reuse.
-
-
-
Chemical Regeneration:
-
Application: For irreversibly poisoned catalysts, a chemical reaction may be needed to remove the poison.[13]
-
Procedure:
-
This is highly specific to the catalyst and poison. It may involve treatment with an acidic or basic solution, or a mild oxidizing or reducing agent.
-
Caution: This method carries the risk of damaging the catalyst structure. A thorough literature review and small-scale testing are essential.
-
-
III. Data and Mechanistic Insights
Table 1: Impact of Pyridine Derivatives on Palladium Catalyst Activity
| Pyridine Derivative | Substituent Effect | Relative Poisoning Strength | Plausible Mechanism of Deactivation |
| Pyridine | None | High | Strong coordination of nitrogen lone pair to Pd active sites.[18] |
| 2-Methylpyridine | Electron-donating | Very High | Increased electron density on nitrogen enhances coordination to the metal center. Steric hindrance may play a minor role. |
| 4-Methylpyridine | Electron-donating | Very High | Similar to 2-methylpyridine, enhanced basicity leads to stronger binding.[19] |
| 4-Chloropyridine | Electron-withdrawing | Moderate to High | Reduced electron density on nitrogen slightly weakens the coordination, but it remains a potent poison. |
| 2,6-Dimethylpyridine | Electron-donating | Moderate | While electronically favored for strong binding, significant steric hindrance around the nitrogen atom can impede coordination to the catalyst surface. |
Note: The relative poisoning strength can be influenced by reaction conditions and the specific catalyst formulation.
Mechanism of Catalyst Deactivation by Pyridine
The primary mechanism of catalyst poisoning by pyridine involves the strong chemisorption of the pyridine molecule onto the active metal sites of the catalyst.[20] The lone pair of electrons on the nitrogen atom in the pyridine ring acts as a Lewis base, donating electron density to the electron-deficient metal atoms (Lewis acids) on the catalyst surface.[5] This forms a stable coordinate bond, effectively blocking the active site and preventing reactant molecules from adsorbing and reacting.[2][3]
Mechanism of active site blockage by pyridine.
IV. References
-
Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025, November 23). Energy.com. 1
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC. (2022, August 19). National Center for Biotechnology Information. 21
-
Catalyst Poisoning Explained Simply | RevisionDojo. (2025, November 21). RevisionDojo. 3
-
Catalyst Deactivation, Poisoning and Regeneration. MDPI. 22
-
Catalyst Poisoning Testing. Intertek. 16
-
Common substances that cause platinum catalyst poisoning. (2025, January 3). Knowledge. 9
-
Catalyst Poisoning: Palladium & Platinum. (2024, August 27). StudySmarter. 23
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). ACS Publications. 19
-
Unlocking the Mystery of Catalyst Poisoning. (2022, August 11). Department of Energy. 24
-
Catalyst poisoning. Wikipedia. 14
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). RSC Publishing. 18
-
Characterization of phosphorus-poisoned automotive exhaust catalysts. (2025, August 5). Request PDF. 25
-
Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation. ACS Publications. 26
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). DCL-Inc. 17
-
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ScienceDirect. 27
-
Catalyst Poisoning Archives. Applied Catalysts. 28
-
Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Synthesis. Benchchem. 4
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Applied Catalysts. 2
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. 11
-
Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds. ACS Publications. 29
-
Activation and Deactivation Mechanisms of Rhodium/Alumina Catalysts. American Institute of Chemical Engineers. 30
-
Catalysts Deactivation, Poisoning and Regeneration. MDPI. 31
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. National Center for Biotechnology Information. 32
-
Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. RSC Publishing. 33
-
Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. ACS Publications. 34
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. 7
-
Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed. 15
-
Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference). (1987, December 31). OSTI.GOV. 35
-
Rhodium-Catalyzed C−C Bond Formation via Heteroatom-Directed C−H Bond Activation. ACS Publications. 12
-
Catalyst poisoning. Grokipedia. 20
-
Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). Sabatigo. 13
-
Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. ETH Zurich Research Collection. 36
-
Poisoning and deactivation of palladium catalysts. Request PDF. 8
-
What Is Catalyst Poisoning In Chemical Reactions?. (2025, September 16). YouTube. 6
-
catalyst poison. Britannica. 37
-
Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress. 38
-
How Can You Prevent Catalyst Poisoning?. (2025, September 13). YouTube. 39
-
Studies ifi the Detoxication of Catalyst Poisons. Part VII. (1948). ElectronicsAndBooks. 40
-
Electrochemical Regeneration of Platinum Catalysts Poisoned by Sulfur-Containing Species. (2025, November 26). Research Square. 41
-
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - PMC. (2025, December 9). National Center for Biotechnology Information. 10
-
What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?. Axens. 42
References
- 1. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. revisiondojo.com [revisiondojo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. anysiliconerubber.com [anysiliconerubber.com]
- 10. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 14. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 15. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Catalyst Poisoning Testing [intertek.com]
- 17. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 18. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. grokipedia.com [grokipedia.com]
- 21. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. studysmarter.co.uk [studysmarter.co.uk]
- 24. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Catalyst Poisoning Archives - Applied Catalysts [catalysts.com]
- 29. Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 30. old.nacatsoc.org [old.nacatsoc.org]
- 31. mdpi-res.com [mdpi-res.com]
- 32. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 33. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 36. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 37. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 38. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 39. m.youtube.com [m.youtube.com]
- 40. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 41. researchgate.net [researchgate.net]
- 42. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing the Reactivity of Bromo- vs. Iodo-Pyridines in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The ability to precisely functionalize this heterocycle is paramount, and palladium-catalyzed cross-coupling reactions are the preeminent tools for this task. The choice of starting material, specifically the halogen on the pyridine ring, is a critical decision that dictates reaction efficiency, conditions, and even synthetic strategy.
This guide provides an in-depth comparison of bromo- and iodo-pyridines in the three most vital cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and offer practical protocols to guide your synthetic endeavors.
The Decisive Factor: The Carbon-Halogen Bond and Oxidative Addition
The difference in reactivity between iodo- and bromo-pyridines is not arbitrary; it is fundamentally rooted in the bond dissociation energy of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F .[1][2][3]
This hierarchy is a direct consequence of the C-X bond strength. The carbon-iodine (C-I) bond is significantly weaker (approx. 213-240 kJ/mol) than the carbon-bromine (C-Br) bond (approx. 276-285 kJ/mol).[4][5] This has profound implications for the catalytic cycle.
Most palladium-catalyzed cross-coupling reactions begin with the oxidative addition of the halo-pyridine to a Pd(0) catalyst. This step, often the rate-determining step, involves the cleavage of the C-X bond.[3][6][7] Because the C-I bond is weaker, it undergoes oxidative addition much more readily and at lower temperatures than the more robust C-Br bond.[1][8] This fundamental difference is the primary driver of the observed reactivity patterns.
Caption: Generalized catalytic cycle for cross-coupling, highlighting the critical oxidative addition step.
Comparative Performance in Key Coupling Reactions
The enhanced reactivity of iodo-pyridines translates to milder reaction conditions, faster reaction times, and often, the need for less sophisticated catalyst systems compared to their bromo- counterparts.
Suzuki-Miyaura Coupling (C-C Bond Formation)
A cornerstone for creating C(sp²)-C(sp²) bonds, the Suzuki-Miyaura reaction is indispensable for synthesizing biaryl compounds.
-
Iodo-pyridines: Are highly reactive substrates, often proceeding to high conversion at moderate temperatures (e.g., 80-90 °C) with standard palladium catalysts like Pd(PPh₃)₄.[2][8]
-
Bromo-pyridines: Are also excellent substrates but frequently require higher temperatures (e.g., >100 °C), longer reaction times, or more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the more challenging oxidative addition.[9][10]
| Feature | Iodo-Pyridine | Bromo-Pyridine |
| Typical Temperature | 60 - 90 °C | 90 - 120 °C |
| Typical Time | 2 - 12 h | 12 - 24 h |
| Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf) often suffice | Often requires advanced ligands (e.g., Buchwald-type) for high efficiency |
| Yields | Generally Excellent | Good to Excellent, but more sensitive to conditions |
Buchwald-Hartwig Amination (C-N Bond Formation)
Crucial for synthesizing the arylamines prevalent in pharmaceuticals, this reaction also follows the established reactivity trend.
-
Iodo-pyridines: Couple efficiently with a wide range of primary and secondary amines under relatively mild conditions.
-
Bromo-pyridines: Are very effective but can be more challenging, especially with less nucleophilic amines or sterically hindered substrates.[11] Success with bromo-pyridines often relies on the use of specialized, bulky phosphine ligands (e.g., RuPhos, BrettPhos) that promote both the oxidative addition and the final reductive elimination step.[12][13]
| Feature | Iodo-Pyridine | Bromo-Pyridine |
| Reactivity | High | Moderate to High |
| Catalyst System | More forgiving; works with various phosphine ligands | Often requires sterically hindered, electron-rich ligands |
| Substrate Scope | Broad | Broad, but can be challenging with deactivated amines |
| Side Reactions | Lower propensity for catalyst deactivation | Higher risk of catalyst inhibition by pyridine N-coordination |
Sonogashira Coupling (C-C Bond Formation)
The premier method for installing alkynyl moieties is highly sensitive to the identity of the halogen.
-
Iodo-pyridines: Are the ideal substrates, often reacting at or slightly above room temperature in the presence of a copper(I) co-catalyst.[14][15]
-
Bromo-pyridines: Typically require elevated temperatures (e.g., 60-100 °C) to achieve reasonable reaction rates and yields.[14][15] The coupling of bromo-pyridines is often slower and may require higher catalyst loadings.
| Feature | Iodo-Pyridine | Bromo-Pyridine |
| Typical Temperature | Room Temperature - 50 °C | 50 - 100 °C |
| Reaction Rate | Fast | Moderate to Slow |
| Copper Co-catalyst | Standard (CuI) | Standard (CuI), but reaction is slower |
| Yields | Generally Excellent | Good to Excellent, but requires thermal input |
The Strategic Advantage: Sequential Coupling with Di-halo Pyridines
The pronounced difference in reactivity between the C-I and C-Br bonds is not a limitation but a powerful strategic tool. Using substrates like 2-bromo-4-iodopyridine, chemists can perform selective, sequential functionalization.[1][16][17]
The highly reactive iodo- position can be selectively coupled under mild conditions (e.g., a Suzuki coupling at 80 °C), leaving the bromo- position intact.[8][16][18] Subsequently, a second, different coupling partner can be introduced at the less reactive bromo- position by applying more forcing conditions (e.g., a Buchwald-Hartwig amination at 110 °C with a specialized ligand).[1][16] This one-pot or sequential one-pot approach is a highly efficient method for rapidly building molecular complexity from a single starting material.[17][19]
Caption: Workflow for the sequential functionalization of 2-bromo-4-iodopyridine.
Practical Considerations: A Decision-Making Framework
While reactivity is the primary scientific driver, practical factors also influence the choice of halo-pyridine.
-
Cost and Availability: Bromo-pyridines are generally less expensive and available from a wider range of suppliers than their iodo- counterparts. For large-scale synthesis or initial exploratory work, a bromo-pyridine may be the more economical starting point.
-
Synthetic Goal: The ultimate goal dictates the optimal choice. For rapid synthesis under the mildest possible conditions, an iodo-pyridine is superior. For complex syntheses requiring sequential, differential reactivity, a mixed bromo-iodo-pyridine is the reagent of choice.
Caption: Decision workflow for selecting the appropriate halo-pyridine.
Experimental Protocols: Representative Suzuki-Miyaura Coupling
The following protocols are representative procedures and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodopyridine (High Reactivity)
Objective: To synthesize 4-phenylpyridine from 4-iodopyridine and phenylboronic acid.
Materials:
-
4-Iodopyridine (1.0 mmol, 205 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 4-iodopyridine, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromopyridine (Standard Reactivity)
Objective: To synthesize 4-phenylpyridine from 4-bromopyridine and phenylboronic acid. Note the adjusted conditions.
Materials:
-
4-Bromopyridine Hydrochloride (1.0 mmol, 194.5 mg)
-
Phenylboronic Acid (1.5 mmol, 183 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Sodium Carbonate (Na₂CO₃) (3.0 mmol, 318 mg)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-bromopyridine hydrochloride, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).
-
Add the toluene, ethanol, and water. The mixture should be degassed by bubbling argon through it for 15 minutes.
-
Add the PdCl₂(PPh₃)₂ catalyst.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and separate the layers.
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice between a bromo- and an iodo-pyridine is a strategic decision in synthesis design. Iodo-pyridines offer superior reactivity, enabling faster reactions under milder conditions, which is ideal for sensitive substrates and rapid analogue synthesis. Bromo-pyridines represent robust, cost-effective alternatives that are highly effective but may require higher temperatures and more specialized catalyst systems. The true elegance of their distinct reactivities is revealed in di-halogenated systems, where sequential, selective coupling provides an efficient pathway to complex, highly functionalized pyridine derivatives. By understanding the fundamental principles of C-X bond activation, researchers can harness the unique characteristics of each halogen to optimize their synthetic strategies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Alternative Catalysts for the Suzuki Coupling of Bromopyridines
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors where the construction of biaryl and hetero-biaryl scaffolds is paramount. However, the coupling of bromopyridines presents a persistent challenge. The lone pair of electrons on the pyridine nitrogen can coordinate to and inhibit traditional palladium catalysts, leading to low yields and sluggish reactions.[1][2] This guide provides an in-depth comparison of alternative catalytic systems designed to overcome these challenges. We will explore advanced palladium-ligand systems, robust nickel catalysts, and emerging earth-abundant metal catalysts, providing objective performance data and actionable experimental protocols for researchers, scientists, and drug development professionals.
The Challenge: Pyridine Inhibition in Palladium Catalysis
The core of the Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. For bromopyridine substrates, the cycle is often disrupted before it can efficiently proceed. The nitrogen atom of the pyridine ring can act as a ligand, coordinating to the palladium center.[1][2] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively "poisoning" the catalyst and preventing it from participating in the desired reaction pathway.[3][4]
This inhibition is particularly pronounced with 2-substituted pyridines, where the nitrogen is sterically positioned to readily interact with the metal center. Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often struggle with these substrates, necessitating high catalyst loadings, elevated temperatures, and extended reaction times, which in turn can promote side reactions like protodeboronation.[2][5]
To address this, the field has moved towards two primary strategies:
-
Shielding the Palladium: Designing bulky ligands that sterically hinder the pyridine nitrogen from accessing and coordinating to the palladium atom.
-
Changing the Metal: Utilizing alternative transition metals like nickel, which exhibit different coordination chemistry and reactivity profiles.
Below, we illustrate the general Suzuki-Miyaura cycle and the specific point of catalyst inhibition by pyridine substrates.
Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the catalyst inhibition pathway caused by pyridine nitrogen coordination.
Advanced Palladium Systems: The Ligand Solution
The most direct approach to circumventing pyridine inhibition is to modify the palladium catalyst's coordination sphere with sophisticated ligands. These ligands are typically bulky and electron-rich, which serves two purposes: they sterically block the pyridine nitrogen from binding and electronically promote the rate-determining oxidative addition step.[1]
Buchwald Biaryl Phosphine Ligands
The Buchwald group has developed generations of biaryl phosphine ligands that are exceptionally effective for challenging cross-couplings. For bromopyridines, ligands like SPhos and XPhos are frequently the solution.[1] Their bulky biaryl backbone creates a protective pocket around the palladium atom, allowing the bromopyridine's C-Br bond to access the metal for oxidative addition while preventing the nitrogen from coordinating.
N-Heterocyclic Carbene (NHC) Ligands
Palladium-NHC complexes have also proven to be highly active catalysts.[6] The strong σ-donating character of NHC ligands creates a highly electron-rich palladium center, which can enhance catalytic activity and often permits lower catalyst loadings and shorter reaction times compared to some phosphine-based systems.[6] The PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst is a notable example, offering air and moisture stability.
| Catalyst System | Substrate | Boronic Acid | Yield (%) | Conditions | Reference |
| Pd(OAc)₂ / SPhos | 3-Bromopyridine | Phenylboronic acid | 95 | 2 mol% Pd, K₃PO₄, Dioxane, 100 °C, 4h | [6] |
| Pd(OAc)₂ / XPhos | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 88 | 2 mol% Pd, K₃PO₄, Dioxane/H₂O, 100 °C, 18h | [7] |
| PEPPSI-IPr | 2-Bromopyridine | Phenylboronic acid | 92 | 2 mol% Pd, K₂CO₃, t-AmylOH, 100 °C, 2h | [8] |
| Pd(PPh₃)₄ (Traditional) | 2-Bromopyridine | Phenylboronic acid | < 20 | 5 mol% Pd, Na₂CO₃, Toluene/H₂O, 110 °C, 24h | [9] |
Table 1. Comparative performance of advanced palladium ligand systems versus a traditional catalyst for the Suzuki coupling of bromopyridines.
Nickel Catalysis: A Cost-Effective and Robust Alternative
Nickel, being more earth-abundant and economical than palladium, has emerged as a powerful alternative for cross-coupling reactions.[10][11] Nickel catalysts often exhibit unique reactivity and can couple substrates that are challenging for palladium.[11] For bromopyridines, nickel systems can be particularly effective, sometimes proceeding under ligand-free conditions.[12][13]
A key advantage of nickel is its ability to catalyze reactions with a broader range of electrophiles.[11] While this guide focuses on bromopyridines, the principles extend to the more challenging (and cheaper) chloropyridines, where nickel often outperforms palladium.[14]
However, a critical consideration is that the mechanism of catalyst inhibition can differ. For instance, α-halo-N-heterocycles like 2-chloropyridine can lead to the formation of stable, inactive dimeric nickel species, halting the catalytic cycle.[15] This highlights that while nickel is a powerful alternative, catalyst choice must still be carefully matched to the specific pyridine isomer.
| Catalyst System | Substrate | Boronic Acid | Yield (%) | Conditions | Reference |
| NiCl₂(PCy₃)₂ | 3-Bromopyridine | Phenylboronic acid | 95 | 5 mol% Ni, K₃PO₄, 2-MeTHF, 100 °C, 16h | [16] |
| NiBr₂ (Ligand-free) | 4-Bromotoluene | Phenylboronic acid | 94 | 4 mol% Ni, K₃PO₄, Dioxane, 120 °C, 36h | [12][13] |
| [Ni(dppf)Cl₂] | 3-Chloropyridine | Phenylboronic acid | 85 | 5 mol% Ni, K₃PO₄, Dioxane, 100 °C, 18h | [15] |
| [Ni(dppf)Cl₂] | 2-Chloropyridine | Phenylboronic acid | 0 | 5 mol% Ni, K₃PO₄, Dioxane, 100 °C, 18h | [15] |
Table 2. Performance of nickel catalysts in the Suzuki coupling of halo-pyridines, demonstrating high efficacy but also substrate-specific inhibition.
Emerging Alternatives: Iron and Copper Catalysis
The drive for sustainable chemistry has spurred research into catalysts based on even more abundant and less toxic metals like iron and copper.[17]
-
Iron-Catalyzed Suzuki Coupling: Iron is an attractive target due to its low cost and minimal toxicity.[18] While still an emerging area, iron-based catalysts have been shown to be effective for coupling alkyl bromides and, more recently, aryl chlorides.[18][19][20] The primary challenge often lies in the transmetalation step, which can be more difficult than with palladium or nickel.[18]
-
Copper-Catalyzed Suzuki Coupling: Copper catalysts offer unique reactivity and can often proceed in the absence of a ligand.[17] Copper(I) has been shown to facilitate notoriously difficult couplings of 2-heterocyclic boronates, significantly enhancing yields where palladium systems fail.[21] This is particularly relevant for the coupling of 2-bromopyridines, which can be challenging substrates.[22]
While these systems show great promise, they are generally less mature than palladium and nickel catalysis, and their substrate scope is still being actively explored.
Practical Guide to Catalyst Selection
Choosing the optimal catalyst system requires balancing substrate reactivity, cost, scale, and desired reaction conditions. The following workflow provides a decision-making framework for researchers.
Figure 2. Decision workflow for selecting an appropriate catalyst system for Suzuki coupling of bromopyridines.
Detailed Experimental Protocols
To provide a practical starting point, we detail a robust protocol for a challenging 2-bromopyridine coupling using an advanced palladium catalyst and a cost-effective nickel-catalyzed coupling for a 3-bromopyridine.
Protocol 1: Pd/SPhos Catalyzed Coupling of 2-Bromopyridine
This protocol is adapted from established procedures known for their reliability with challenging heteroaryl substrates.[6]
-
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous 1,4-Dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, SPhos, K₃PO₄, the arylboronic acid, and a magnetic stir bar.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the 2-bromopyridine followed by the anhydrous 1,4-dioxane via syringe.
-
Seal the flask tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
-
Protocol 2: Nickel-Catalyzed Coupling of 3-Bromopyridine
This protocol leverages a commercially available and air-stable nickel precatalyst in a greener solvent.[16]
-
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), finely ground
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF, 4 mL)
-
-
Procedure:
-
In a glovebox, add NiCl₂(PCy₃)₂, K₃PO₄, and the arylboronic acid to a vial equipped with a stir bar.
-
Add the 3-bromopyridine followed by the 2-MeTHF.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated aluminum heating block at 100 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, uncap the vial and dilute the mixture with ethyl acetate.
-
Filter the mixture through a short plug of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to obtain the pure product.
-
Conclusion
While traditional palladium catalysts like Pd(PPh₃)₄ falter in the Suzuki-Miyaura coupling of bromopyridines due to catalyst inhibition, a host of powerful alternatives are now available to the synthetic chemist. For challenging substrates like 2-bromopyridine, advanced palladium systems employing bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos offer the highest rates of success and reliability. For less sterically hindered substrates, or when cost and sustainability are primary drivers, nickel catalysts provide a robust, economical, and highly effective alternative. Looking forward, the continued development of catalysts based on iron and copper promises an even greener and more sustainable future for cross-coupling chemistry. The choice of catalyst is no longer a one-size-fits-all decision; by understanding the interplay between the substrate, metal, and ligand, researchers can now select and optimize catalytic systems to efficiently synthesize a vast array of valuable pyridyl-containing molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PlumX [plu.mx]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence [mdpi.com]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Nickel-Bromide-Catalyzed Suzuki Coupling Reactions - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]
- 16. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Iron-catalysed enantioselective Suzuki–Miyaura coupling of racemic alkyl bromides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.rsc.org [pubs.rsc.org]
A Comparative Cost Analysis of Synthetic Routes to Trifluoromethylpyridines: A Guide for Researchers and Drug Development Professionals
Introduction
Trifluoromethylpyridines (TFMPs) are a critical class of heterocyclic compounds widely incorporated into pharmaceuticals and agrochemicals. The trifluoromethyl group (-CF3) imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making TFMPs highly valuable scaffolds in medicinal chemistry and crop science.[1] The growing demand for these intermediates has spurred the development of various synthetic strategies. This guide provides an in-depth cost analysis of three primary synthetic routes to trifluoromethylpyridines, offering a comparative assessment of their economic viability and practicality for researchers, scientists, and drug development professionals. The analysis is grounded in current market prices for starting materials and reagents, alongside a thorough examination of established and cutting-edge synthetic protocols.
The Landscape of Trifluoromethylpyridine Synthesis
The synthesis of trifluoromethylpyridines can be broadly categorized into three main approaches:
-
Halogen Exchange (Halex) Reaction: This classical and industrially prevalent method involves the initial chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by a fluorine/chlorine exchange using a fluorinating agent like hydrogen fluoride (HF).
-
Building Block Approach: This strategy relies on the cyclocondensation of a trifluoromethyl-containing precursor with other acyclic molecules to construct the pyridine ring.
-
Direct C-H Trifluoromethylation: This more recent and rapidly evolving approach involves the direct introduction of a trifluoromethyl group onto the pyridine ring, offering the potential for greater step economy.
This guide will dissect a representative example from each of these routes to provide a comprehensive cost comparison.
Route 1: The Halogen Exchange (Halex) Pathway
The Halex reaction is a workhorse for the large-scale industrial production of trifluoromethylpyridines.[2] A common target is 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for numerous agrochemicals.[3] The synthesis typically begins with 3-picoline and proceeds through a multi-step sequence.
Mechanism and Rationale: The initial radical chlorination of the methyl group of 3-picoline furnishes 3-(trichloromethyl)pyridine. Subsequent ring chlorination, often photochemically induced, yields 2-chloro-5-(trichloromethyl)pyridine. The crucial step is the halogen exchange, where anhydrous hydrogen fluoride (HF), often in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃), replaces the chlorine atoms of the trichloromethyl group with fluorine atoms to afford the desired trifluoromethyl group. This exchange is driven by the high bond strength of C-F compared to C-Cl.
Experimental Protocol: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-Picoline
This multi-step process is synthesized from various literature procedures for illustrative purposes.
-
Step 1: Synthesis of 3-(Trichloromethyl)pyridine. 3-Picoline is subjected to exhaustive free-radical chlorination using chlorine gas under UV irradiation.
-
Step 2: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine. The crude 3-(trichloromethyl)pyridine is then chlorinated, for example, with chlorine gas in the presence of a catalyst or under photochemical conditions to introduce a chlorine atom onto the pyridine ring, yielding 2-chloro-5-(trichloromethyl)pyridine. A reported yield for this chlorination step is approximately 81%.
-
Step 3: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine. The 2-chloro-5-(trichloromethyl)pyridine is then subjected to fluorination with anhydrous hydrogen fluoride in the presence of a catalyst like iron(III) chloride under pressure. A patent describes this liquid-phase fluorination proceeding in high yield.[4] For this analysis, a yield of 81% is used for this final step.
Workflow Diagram:
Caption: Halogen Exchange route from 3-Picoline.
Route 2: The Building Block Approach via Bohlmann-Rahtz Heteroannulation
The Bohlmann-Rahtz pyridine synthesis is a powerful method for constructing substituted pyridines from an enamine and an α,β-unsaturated carbonyl compound. By employing a trifluoromethylated building block, this approach provides direct access to trifluoromethylpyridines.
Mechanism and Rationale: This method involves the condensation of a β-enamino ester with a trifluoromethylated α,β-ynone. The reaction is typically catalyzed by a Lewis acid, such as zinc bromide (ZnBr₂), which activates the ynone towards nucleophilic attack by the enamine. The resulting intermediate undergoes cyclization and subsequent elimination to afford the trifluoromethylpyridine. The choice of starting materials allows for a high degree of control over the substitution pattern of the final product.
Experimental Protocol: Synthesis of a Polysubstituted Trifluoromethylpyridine
The following protocol is adapted from a literature procedure for the synthesis of polysubstituted trifluoromethylpyridines.[5]
-
To a solution of a trifluoromethyl-α,β-ynone (1.0 eq) and a β-enamino ester (1.1 eq) in a suitable solvent such as toluene, is added zinc bromide (ZnBr₂) (1.2 eq). The reaction mixture is stirred at an elevated temperature (e.g., 100 °C) for several hours. After completion, the reaction is quenched, and the product is isolated and purified by column chromatography. Reported yields for this type of reaction are generally good, and for this analysis, a yield of 85% is assumed.
Workflow Diagram:
Caption: Building Block approach via Bohlmann-Rahtz synthesis.
Route 3: Direct C-H Trifluoromethylation
Direct C-H functionalization represents a more atom- and step-economical approach to the synthesis of trifluoromethylpyridines. Recent advances have led to the development of several methods for the direct trifluoromethylation of pyridine and its derivatives.
Mechanism and Rationale: One promising method involves the use of trifluoroacetic acid (TFA) as an inexpensive and readily available trifluoromethyl source, with a silver carbonate (Ag₂CO₃) catalyst.[6][7] The reaction proceeds via an N-methylpyridine quaternary ammonium activation strategy. The pyridine is first converted to its N-methylpyridinium salt, which is more susceptible to nucleophilic attack. The trifluoromethyl anion, generated from TFA and the silver catalyst, then attacks the pyridinium ring, leading to the trifluoromethylated product. This method offers high regioselectivity.
Experimental Protocol: Regioselective Direct C-H Trifluoromethylation of Pyridine
The following protocol is based on a published procedure.[7]
-
A mixture of the N-methylpyridinium iodide salt (1.0 eq), trifluoroacetic acid (TFA) (2.0 eq), and silver carbonate (Ag₂CO₃) (1.5 eq) in N,N-dimethylformamide (DMF) is heated at a specified temperature (e.g., 120 °C) for a designated time. After cooling, the reaction mixture is worked up, and the desired trifluoromethylpyridine is isolated by chromatography. Reported yields for this transformation are good, and for this analysis, a yield of 75% is used.
Workflow Diagram:
Caption: Direct C-H Trifluoromethylation of Pyridine.
Comparative Cost Analysis
The following table provides a comparative cost analysis of the three synthetic routes. Prices for reagents and starting materials are based on bulk pricing from various chemical suppliers and are subject to change. The cost per gram of the final product is calculated based on the stoichiometry of the provided protocols and the assumed yields.
| Parameter | Route 1: Halogen Exchange | Route 2: Building Block | Route 3: Direct C-H Trifluoromethylation |
| Starting Material | 3-Picoline (~$3/kg) | Trifluoromethyl-α,β-ynone (estimated ~
| Pyridine (~$3/kg) |
| Key Reagents | Cl₂ (~
| ZnBr₂ (~$50/kg) | TFA (
|
| Catalyst | FeCl₃ (~$15/kg) | ZnBr₂ (stoichiometric) | Ag₂CO₃ (stoichiometric) |
| Solvent | Toluene (~$2/L) | Toluene (~$2/L) | DMF (~$3/L) |
| Overall Yield (assumed) | ~65% (over 2 steps) | 85% | 75% |
| Estimated Cost/gram | ~$0.10 - $0.20 | ~$2.00 - $3.00 | ~$1.50 - $2.50 |
Disclaimer: The estimated costs are for illustrative purposes and can vary significantly based on supplier, purity, scale, and market fluctuations.
Discussion and Conclusion
The cost analysis reveals significant differences between the three synthetic routes:
-
Route 1: Halogen Exchange is by far the most cost-effective method for producing simple trifluoromethylpyridines on a large scale. The low cost of the starting material (3-picoline) and bulk chemicals like chlorine and hydrogen fluoride contributes to its economic advantage. However, this route involves multiple steps, hazardous reagents (Cl₂, HF), and often requires specialized equipment to handle high pressures and corrosive materials. The generation of chlorinated byproducts can also be a concern.
-
Route 2: Building Block Approach offers excellent control over the final product's structure, making it a valuable tool for accessing highly substituted and complex trifluoromethylpyridines. While the starting materials, particularly the trifluoromethylated building blocks, are more expensive, the high yields and convergence of the synthesis can be advantageous for certain targets. This route is well-suited for laboratory-scale synthesis and the production of high-value, complex molecules.
-
Route 3: Direct C-H Trifluoromethylation represents a modern and elegant approach that minimizes synthetic steps. The use of inexpensive TFA is a significant advantage. However, the current reliance on a stoichiometric amount of a costly silver catalyst is a major drawback for large-scale production. Despite this, the operational simplicity, high regioselectivity, and potential for late-stage functionalization make this a very attractive route for medicinal chemistry and drug discovery applications where smaller quantities of diverse analogs are often required.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. China Chlorine Gas, Chlorine Gas Wholesale, Manufacturers, Price | Made-in-China.com [made-in-china.com]
- 3. tnjchem.com [tnjchem.com]
- 4. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoyl chloride, 99 98-88-4 [sigmaaldrich.com]
- 6. Ag2CO3 - 碳酸银 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
biological activity of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine derivatives
A Comparative Guide to the Biological Activity of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine Derivatives
Introduction: The Strategic Importance of Trifluoromethylpyridines
In the landscape of modern agrochemical and pharmaceutical development, pyridine-based compounds are foundational. Their heterocyclic structure is a versatile scaffold for creating molecules with a vast range of biological functions. The strategic incorporation of a trifluoromethyl (-CF3) group and a bromine (-Br) atom onto this scaffold, as seen in this compound, creates a building block of significant potential.[1][2] The -CF3 group is highly valued for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[3] Meanwhile, the bromine atom serves as a key reactive site, allowing for the synthesis of diverse derivatives through reactions like palladium-catalyzed cross-coupling, enabling extensive structure-activity relationship (SAR) studies.[4][5] This guide provides a comparative analysis of the biological activities of derivatives synthesized from this powerful scaffold, highlighting their performance in various applications and the experimental methodologies used for their evaluation.
Synthetic Pathways to Bioactive Derivatives
The this compound core is primarily a starting material for more complex molecules. The bromine atom at the 5-position is an excellent leaving group, making it ideal for palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling.[4][5] This reaction allows for the efficient formation of a carbon-carbon bond, attaching various aryl or heteroaryl groups to the pyridine ring and generating a library of novel compounds for biological screening. Other synthetic strategies include nucleophilic substitution or the initial construction of the trifluoromethylpyridine ring from acyclic fluorinated precursors.[2][6]
Caption: General workflow for synthesizing derivatives.
Comparative Analysis of Biological Activities
Derivatives of trifluoromethylpyridine exhibit a remarkable breadth of biological activities, spanning crop protection and human health. The specific functional groups attached to the core scaffold dictate the molecule's target and potency.
Agrochemical Applications: Protecting Crop Yields
Trifluoromethylpyridine derivatives have been successfully developed as potent agents against a wide range of agricultural pests and diseases.[1][6]
-
Antiviral Activity: Plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) cause billions of dollars in crop losses annually.[7] Certain trifluoromethylpyridine piperazine derivatives have demonstrated exceptional in vivo protective activity against these viruses, significantly outperforming the commercial agent ningnanmycin.[7] For example, compound A16 showed a potent protective EC50 of 18.4 µg/mL against TMV, a marked improvement over ningnanmycin's 50.2 µg/mL.[7] Similarly, other trifluoromethyl pyrimidine derivatives have shown curative and protective activities superior to ningnanmycin.[8]
-
Insecticidal and Nematicidal Activity: By modifying the pyridine scaffold, researchers have developed potent insecticides.[1] Derivatives containing 1,3,4-oxadiazole have shown 100% insecticidal activity at 500 mg/L against major pests like Plutella xylostella (diamondback moth) and Helicoverpa armigera (cotton bollworm).[1] Structure-activity relationships indicate that electron-withdrawing groups on an attached benzene ring enhance this activity.[1] Other derivatives have shown efficacy against aphids and spider mites, while piperazine-linked structures exhibit broad-spectrum activity against nematodes and armyworms.[1]
-
Antibacterial and Fungicidal Activity: While no commercial bactericides containing this specific scaffold have been launched, research is active.[1] Derivatives incorporating oxadiazole sulfones have demonstrated excellent activity against plant pathogenic bacteria like Xanthomonas oryzae.[1] In antifungal applications, a trifluoromethyl pyrimidine derivative, 5u , was found to have an EC50 of 26.0 µg/mL against Rhizoctonia solani (sheath blight), comparable to the commercial fungicide azoxystrobin.[8]
Table 1: Comparison of Agrochemical Activities of Trifluoromethyl-Heterocycle Derivatives
| Derivative Class | Target Organism/Virus | Bio-Activity Metric | Value (µg/mL) | Commercial Standard | Standard Value (µg/mL) | Reference |
|---|---|---|---|---|---|---|
| Trifluoromethyl Pyridine Piperazine (A16 ) | Tobacco Mosaic Virus (TMV) | Protective EC50 | 18.4 | Ningnanmycin | 50.2 | [7] |
| Trifluoromethyl Pyridine Piperazine (A16 ) | Cucumber Mosaic Virus (CMV) | Protective EC50 | 347.8 | Ningnanmycin | 359.6 | [7] |
| Trifluoromethyl Pyrimidine (5j ) | Tobacco Mosaic Virus (TMV) | Curative EC50 | 126.4 | Ningnanmycin | 362.7 | [8] |
| Trifluoromethyl Pyrimidine (5m ) | Tobacco Mosaic Virus (TMV) | Protective EC50 | 103.4 | Ningnanmycin | 255.1 | [8] |
| Trifluoromethyl Pyridine Piperazine (S8 ) | Cucumber Mosaic Virus (CMV) | Protective EC50 | 95.0 | Ningnanmycin | 171.4 | [9] |
| Trifluoromethyl Pyridine Piperazine (S8 ) | Cucumber Mosaic Virus (CMV) | Inactivation EC50 | 18.1 | Ningnanmycin | 38.4 | [9] |
| Trifluoromethyl Pyrimidine (5u ) | Rhizoctonia solani (Fungus) | Antifungal EC50 | 26.0 | Azoxystrobin | ~26.0 |[8] |
Pharmaceutical Applications: Targeting Human Disease
The same chemical properties that make these compounds effective in agriculture also make them promising candidates for drug development.[2]
-
Kinase Inhibition: The PI3K/mTOR signaling pathway is frequently deregulated in human cancers, making its components key therapeutic targets.[10] Trifluoromethylpyridine derivatives have been developed as potent and selective pan-class I PI3K/mTOR inhibitors.[10] For example, PQR309 (bimiralisib), a triazine-based derivative, is an orally available, brain-penetrant inhibitor that has entered clinical trials.[10] Other trifluoromethylpyrimidine-based compounds have been optimized as potent and selective inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2) and Fms-like Tyrosine Kinase 3 (FLT3), both of which are implicated in cancer and other diseases.[11][12][13] Compound 30 , a 5-trifluoromethyl-2-aminopyrimidine derivative, was identified as a potent dual inhibitor of FLT3 and Checkpoint Kinase 1 (CHK1), a combination that may overcome drug resistance in Acute Myeloid Leukemia (AML).[12]
Mechanisms of Biological Action
Understanding how these derivatives work is crucial for their optimization. Their modes of action are as diverse as their applications.
-
Plant Defense Activation: Instead of directly attacking viruses, some of the most effective antiviral compounds act as plant activators. They trigger the plant's own immune system, a process known as Systemic Acquired Resistance (SAR). Studies on trifluoromethylpyridine piperazine derivatives show they can enhance the activities of key defense enzymes like superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), and activate the phenylpropanoid biosynthesis pathway to bolster the plant's antiviral defenses.[7]
-
Enzyme and Protein Inhibition: In both insects and human cells, the primary mechanism is often the inhibition of critical enzymes or proteins.
-
Insecticides: Some derivatives function as insect growth regulators by inhibiting chitin biosynthesis.[2]
-
Herbicides: Commercialized herbicides containing the trifluoromethylpyridine moiety, such as fluazifop-butyl, target enzymes like Acetyl-CoA carboxylase (ACCase).[6]
-
Anticancer Agents: As noted, these compounds can potently inhibit protein kinases (e.g., PI3K, mTOR, PYK2, FLT3) that drive cell proliferation and survival in cancer.[10][11][12] The trifluoromethyl group often plays a key role in fitting into and binding with the kinase's active site.[3]
-
Caption: Mechanism of antiviral action via plant defense activation.
Experimental Protocols for Bioactivity Evaluation
The data presented in this guide are generated through rigorous, standardized experimental protocols. Trustworthy and reproducible assays are the bedrock of scientific integrity.
Protocol 1: In Vivo Antiviral Activity (Half-Leaf Method)
This method is a staple for evaluating antiviral compounds against plant viruses like TMV. It allows for a direct comparison between treated and untreated sections on the same leaf, minimizing biological variability.
Workflow:
-
Virus Propagation: Cultivate TMV on a susceptible host plant (e.g., Nicotiana tabacum). Purify the virus from infected leaf tissue.
-
Plant Preparation: Grow healthy Nicotiana glutinosa or a similar local lesion host to the 5-6 leaf stage. Select leaves of similar size and age for the assay.
-
Inoculation: Dust the upper surface of the selected leaves with carborundum (an abrasive). Mechanically inoculate the entire leaf by gently rubbing with a swab dipped in a purified TMV solution (e.g., 6x10^-3 mg/mL). Gently rinse the leaves with water after 2-3 minutes.
-
Compound Application (Curative Assay): Immediately after rinsing, smear the left half of each leaf with the test compound solution (e.g., 500 µg/mL in a suitable solvent). Smear the right half with the solvent as a control.
-
Compound Application (Protective Assay): Smear the left half of the leaf with the test compound solution before virus inoculation. The right half is the control.
-
Incubation: Keep the plants in a controlled environment (e.g., 25°C, greenhouse) for 3-4 days to allow local lesions (spots of dead cells) to develop.
-
Data Analysis: Count the number of local lesions on both the treated (left) and control (right) halves of each leaf. Calculate the inhibition rate using the formula:
-
Inhibition Rate (%) = [(Control Lesions - Treated Lesions) / Control Lesions] x 100
-
-
Validation: A commercial antiviral agent like ningnanmycin should be run in parallel as a positive control.
Caption: Workflow for the half-leaf antiviral bioassay.
Protocol 2: In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit a specific protein kinase, a common mechanism for anticancer drugs.
Workflow:
-
Reagents: Prepare assay buffer, recombinant human kinase (e.g., FLT3, CHK1), a suitable peptide substrate, and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in DMSO.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, the peptide substrate, and the test compound dilutions. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP (at a concentration near its Km value for the specific kinase).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using luminescence-based technologies (e.g., ADP-Glo™) that quantify ADP production, which is directly proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
-
Validation: A known, potent inhibitor of the target kinase should be used as a positive control.
Conclusion and Future Outlook
Derivatives of this compound represent a highly versatile and potent class of biologically active molecules. The strategic combination of the pyridine core, the activity-enhancing trifluoromethyl group, and the synthetically versatile bromine handle provides a powerful platform for discovery. As demonstrated, targeted modifications to this scaffold have yielded compounds with superior performance compared to existing commercial standards in agriculture, particularly in antiviral applications.[7][8][9] In parallel, the scaffold is a proven foundation for developing highly selective and potent inhibitors of key protein kinases implicated in human cancers.[10][12]
The future of this chemical class lies in continued exploration of novel substitutions at the 5-position and the application of advanced screening methods to identify new biological targets. As challenges like pesticide resistance and the need for more targeted cancer therapies grow, the rational design of new derivatives from the this compound scaffold will undoubtedly play a crucial role in developing the next generation of solutions in both crop protection and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Trifluoromethylpyridines vs. Other Halogenated Pyridines
In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold is a cornerstone of molecular design. Its functionalization with halogens is a time-tested strategy to modulate physicochemical properties and biological activity. Among these, the trifluoromethyl (-CF3) group, while technically a pseudohalogen, offers a unique and powerful alternative to traditional halo-substituents (F, Cl, Br, I). This guide provides an in-depth comparison of trifluoromethylpyridines against their halogenated counterparts, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.
The Physicochemical Impact: A Comparative Analysis
The choice of a substituent profoundly alters a molecule's interaction with its biological target and its journey through a living system. The trifluoromethyl group distinguishes itself from other halogens through a unique combination of electronic, lipophilic, and steric properties.
Electronic Effects: Basicity and Ring Activation
The electronic nature of a substituent on the pyridine ring directly influences the basicity (pKa) of the ring nitrogen and the ring's susceptibility to chemical reactions. This is quantitatively described by the Hammett constant (σ), where a positive value indicates an electron-withdrawing group (EWG) and a negative value an electron-donating group.
The -CF3 group is a potent EWG, significantly more so than any of the halogens.[1] This strong inductive effect withdraws electron density from the pyridine ring, making the nitrogen lone pair less available for protonation. Consequently, trifluoromethylpyridines are considerably less basic (have a lower pKa) than their halogenated analogs. This reduced basicity can be critical in drug design to minimize off-target interactions with acidic cellular compartments or to fine-tune binding site interactions.
| Substituent (at 4-position) | Hammett Constant (σp) | Approx. pKa (conjugate acid) | LogP |
| -H (Pyridine) | 0.00 | 5.23 | 0.65 |
| -Cl | +0.23 | 3.84[2] | 1.28[2] |
| -Br | +0.23 | 3.89 | 1.5 (calculated) |
| -I | +0.18 | 4.02[3] | 1.8 (calculated) |
| -CF3 | +0.54[1] | 3.46 | 1.70 |
Data compiled from multiple sources. pKa and LogP values can vary with measurement conditions.
Lipophilicity: Navigating Biological Membranes
Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a crucial parameter for a molecule's ability to cross cell membranes and its overall pharmacokinetic profile. The introduction of a trifluoromethyl group dramatically increases a molecule's lipophilicity.[4][5] This enhancement is often greater than that provided by a single chlorine or bromine atom and is a key strategy for improving a drug candidate's absorption and distribution.[5][6]
Reactivity in Cross-Coupling Reactions: A Synthetic Chemist's Perspective
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental tools for constructing the complex molecular architectures required for modern therapeutics.[6] The reactivity of the halopyridine in these reactions is paramount.
The rate-determining step in many of these catalytic cycles is the oxidative addition of the carbon-halogen (C-X) bond to the palladium catalyst. The C-X bond energies decrease down the group (C-F > C-Cl > C-Br > C-I), leading to a general reactivity trend of I > Br > Cl >> F .[7]
While the C-CF3 bond is exceptionally strong and does not participate in these reactions, the presence of a -CF3 group elsewhere on the ring plays a crucial role. As a powerful EWG, the trifluoromethyl group makes the pyridine ring highly electron-deficient. This electronic pull activates the C-X bond, making it more susceptible to oxidative addition.[7] Therefore, a substrate like 2-bromo-5-(trifluoromethyl)pyridine is often more reactive in a Suzuki coupling than 2-bromopyridine itself.
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in a Suzuki-Miyaura cross-coupling reaction. The critical "Oxidative Addition" step, where the reactivity of the C-X bond is paramount, is highlighted.
Caption: The Suzuki-Miyaura catalytic cycle.
Metabolic Stability: The Key to Longevity
A significant challenge in drug development is overcoming rapid metabolism by enzymes like the Cytochrome P450 (CYP) family, which can lead to poor bioavailability and short drug half-life. Introducing a trifluoromethyl group is a premier strategy for enhancing metabolic stability.[5]
Mechanism of Metabolic Blocking
-
C-F Bond Strength: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to enzymatic cleavage.
-
Blocking Metabolic Hotspots: A common metabolic pathway is the oxidation of an aromatic C-H bond to a phenol, which is then rapidly conjugated and excreted. Replacing a hydrogen at a metabolically vulnerable position with a -CF3 group effectively blocks this pathway.
-
Ring Deactivation: The electron-withdrawing nature of the -CF3 group deactivates the pyridine ring, making it less susceptible to oxidative metabolism by CYP enzymes.
While other halogens also offer some protection compared to hydrogen, they are more susceptible to metabolic transformations than the robust trifluoromethyl group. However, it is important to note that metabolic switching can occur, where blocking one site may lead to metabolism at another position on the molecule. For trifluoromethylpyridines, metabolism can sometimes occur at the pyridine nitrogen, leading to the formation of N-oxides.
Diagram: Metabolic Blocking by a Trifluoromethyl Group
This workflow illustrates how a -CF3 group can prevent oxidative metabolism at a specific position on the pyridine ring.
Caption: Blocking oxidative metabolism with a -CF3 group.
Experimental Protocols
To provide a framework for empirical comparison, the following are representative protocols for assessing reactivity and metabolic stability.
Protocol 1: Comparative Suzuki-Miyaura Coupling Reactivity
Objective: To compare the reaction conversion rate of 2-bromo-5-chloropyridine vs. 2-bromo-5-(trifluoromethyl)pyridine.
Materials:
-
2-bromo-5-chloropyridine
-
2-bromo-5-(trifluoromethyl)pyridine
-
4-Methoxyphenylboronic acid
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
2M Aqueous Sodium Carbonate (Na2CO3) solution
-
1,4-Dioxane (anhydrous)
-
Internal standard (e.g., dodecane) for GC or LC-MS analysis
-
Reaction vials, magnetic stirrer, heating block
Procedure:
-
Reaction Setup: In two separate, oven-dried reaction vials, add the aryl halide (0.5 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv), and a magnetic stir bar.
-
Catalyst Addition: To each vial, add Pd(PPh3)4 (0.025 mmol, 5 mol%).
-
Solvent and Base: Add 1,4-dioxane (2.5 mL) and the 2M Na2CO3 solution (1.0 mL) to each vial.
-
Internal Standard: Add a precise amount of the internal standard to each reaction mixture.
-
Reaction: Seal the vials and place them in a preheated block at 90°C. Stir vigorously.
-
Monitoring: At specific time points (e.g., 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot (~20 µL) from each reaction. Quench the aliquot in a vial containing ethyl acetate and a small amount of water.
-
Analysis: Analyze the quenched aliquots by GC or LC-MS to determine the ratio of starting material to product relative to the internal standard.
-
Data Interpretation: Plot the percentage conversion against time for both substrates. The substrate that reaches higher conversion in a shorter time is considered more reactive under these conditions.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a trifluoromethylpyridine analog versus a chloropyridine analog.
Materials:
-
Test compounds (e.g., 4-chloro-X-pyridine, 4-trifluoromethyl-X-pyridine) dissolved in DMSO (10 mM stock).
-
Pooled Human Liver Microsomes (HLMs).
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
-
Phosphate buffer (100 mM, pH 7.4).
-
Positive control (e.g., Verapamil, a compound with known metabolic instability).
-
Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination.
-
96-well plates, incubator, centrifuge, LC-MS/MS system.
Procedure:
-
Preparation: Prepare a working solution of the test compounds and positive control at 100 µM in buffer. Prepare the HLM suspension in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).
-
Pre-incubation: In a 96-well plate, add the HLM suspension. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the test compound working solution to the wells to achieve a final substrate concentration of 1 µM. Immediately after, add the pre-warmed NADPH regenerating system to initiate the reaction. The time point is now T=0.
-
Time Points: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
-
Interpretation: A longer half-life and lower intrinsic clearance value indicate greater metabolic stability. It is expected that the trifluoromethylpyridine analog will exhibit significantly higher metabolic stability than its chloropyridine counterpart.
Conclusion
The trifluoromethyl group offers a distinct and often superior profile compared to traditional halogen substituents on a pyridine ring. Its powerful electron-withdrawing nature modulates basicity and enhances reactivity in key synthetic transformations. Critically, it serves as an exceptional tool for increasing lipophilicity and blocking metabolic degradation, two pillars of modern drug design.[5] While chloro-, bromo-, and iodopyridines remain indispensable for their roles in synthetic chemistry, particularly for their predictable reactivity in cross-coupling, trifluoromethylpyridines provide medicinal chemists with a robust solution to common pharmacokinetic challenges. The strategic choice between these halogenated pyridines, guided by the principles and experimental frameworks outlined here, is essential for the successful optimization of lead compounds into effective and durable agrochemicals and pharmaceuticals.
References
- 1. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Iodopyridine | 15854-87-2 [chemicalbook.com]
- 4. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]
- 6. 2-Iodopyridine | C5H4IN | CID 221126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
computational analysis of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine reactivity
An In-Depth Guide to the Computational Analysis and Reactivity of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine
This guide provides a comprehensive analysis of the reactivity of this compound, a pivotal building block in contemporary drug discovery and materials science. We will delve into the electronic and steric factors governing its behavior in key synthetic transformations, offering a comparative analysis against alternative reagents and providing detailed, field-proven experimental protocols.
The Molecular Architecture: Understanding Reactivity through Structure
This compound is a highly functionalized pyridine ring, where each substituent imparts distinct electronic and steric characteristics that collectively dictate its synthetic utility.
-
Trifluoromethyl Group (-CF₃) at C2: As one of the most powerful electron-withdrawing groups in organic chemistry, the -CF₃ group significantly reduces the electron density of the pyridine ring through a strong inductive effect (-I).[1][2] This deactivation makes the ring less susceptible to electrophilic attack but enhances the reactivity of the C-Br bond toward palladium-catalyzed cross-coupling reactions.[3] The presence of the -CF₃ group also increases the molecule's lipophilicity and metabolic stability, which are highly desirable properties in pharmaceutical candidates.[4]
-
Bromo Group (-Br) at C5: The bromine atom serves as the primary reactive handle for transformations, most notably as an excellent leaving group in palladium-catalyzed cross-coupling reactions. Its position is susceptible to oxidative addition by a Pd(0) catalyst, initiating a wide range of C-C and C-heteroatom bond-forming reactions.[5]
-
Methyl Group (-CH₃) at C4: The methyl group exerts a mild electron-donating inductive effect (+I). More importantly, it introduces steric hindrance around the adjacent C3 and C5 positions.[6][7] This steric bulk can influence the approach of catalysts and coupling partners, sometimes requiring careful selection of ligands to achieve optimal reaction efficiency.[8]
The interplay of these substituents results in a molecule primed for selective functionalization at the C5 position, making it an invaluable intermediate for constructing complex molecular architectures.
Comparative Analysis of Key Cross-Coupling Reactions
The primary utility of this compound lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. Below, we compare two of the most critical transformations: Suzuki-Miyaura C-C coupling and Buchwald-Hartwig C-N amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is an indispensable method for creating biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmacologically active compounds.[3][9]
Causality Behind Experimental Choices: The electron-deficient nature of the trifluoromethyl-substituted pyridine ring facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle. However, the choice of ligand and base is critical to ensure efficient transmetalation and reductive elimination.
-
Catalyst/Ligand System: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI precatalysts) often provide superior yields and faster reaction times, especially with sterically hindered or electronically challenging substrates.[10] These advanced ligands accelerate the reductive elimination step and enhance catalyst stability.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid partner for the transmetalation step.[10][11]
Comparative Performance of Catalyst Systems
The following table, based on data for the structurally analogous 2-Amino-5-bromo-4-methylpyridine, provides a strong indication of expected performance for the target substrate.[10]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| System 1: Traditional | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 |
| System 1: Traditional | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Methoxyphenylboronic acid | 88 |
| System 1: Traditional | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Chlorophenylboronic acid | 78 |
| System 2: Buchwald Ligand | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| System 3: NHC Ligand | Pd-PEPPSI-IPr | K₂CO₃ | THF | Phenylboronic acid | Expected High |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube under an inert argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, 0.1 M concentration).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Buy 5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine (EVT-13289442) [evitachem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the X-ray Crystallography of Substituted Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their versatile electronic properties and hydrogen bonding capabilities making them privileged scaffolds in drug design and functional materials. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, as determined by X-ray crystallography, is paramount to understanding and predicting the physicochemical properties, stability, and biological activity of these compounds. This guide provides a comprehensive comparison of crystallographic approaches for substituted pyridine compounds, offering insights into experimental design, data interpretation, and the profound influence of substituent effects on crystal packing.
The Crucial First Step: A Comparative Look at Crystallization Strategies
The journey to a high-quality crystal structure begins with the successful growth of a single crystal suitable for X-ray diffraction. The choice of crystallization method is critical and can significantly impact the quality of the resulting crystals. For substituted pyridine compounds, several techniques are commonly employed, each with its own advantages and disadvantages.
Comparison of Crystallization Techniques
| Crystallization Technique | Principle | Advantages for Substituted Pyridines | Disadvantages & Considerations |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form. | Simple to set up; effective for many soluble pyridine derivatives. | Not ideal for highly volatile solvents or unstable compounds; can lead to the formation of multiple small crystals. |
| Vapor Diffusion | A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble) via the vapor phase. | Excellent for growing high-quality crystals from small amounts of material; allows for fine-tuning of crystallization conditions.[1] | Can be slower than other methods; requires careful selection of solvent/precipitant pairs. |
| Sublimation | The solid compound is heated under vacuum, causing it to transition directly into the gas phase, and then deposit as crystals on a cold surface. | A 'green chemistry' technique that avoids solvents; can yield highly pure crystals and sometimes access polymorphs not obtainable from solution.[2][3][4] | Only applicable to thermally stable and volatile compounds. |
| Co-crystallization | Two or more different molecules are crystallized together to form a new crystalline solid with a unique structure. | Can improve the crystallinity and stability of pyridine compounds that are difficult to crystallize on their own; allows for the systematic study of intermolecular interactions.[5] | Requires careful selection of a co-former with complementary hydrogen bonding or other interaction sites. |
Experimental Protocol: Vapor Diffusion for a Substituted Pyridine
This protocol outlines a general procedure for the vapor diffusion method, which is often a successful starting point for novel substituted pyridine compounds.
Materials:
-
Substituted pyridine compound
-
A solvent in which the compound is soluble (e.g., methanol, ethanol, acetonitrile)
-
A precipitant in which the compound is less soluble (e.g., diethyl ether, hexane)
-
Small inner vial (e.g., 0.5 mL) and larger outer vial (e.g., 4 mL) with a screw cap
Procedure:
-
Prepare a concentrated solution of the substituted pyridine compound in the chosen solvent in the small inner vial. The solution should be close to saturation.
-
Place the inner vial, uncapped, inside the larger outer vial.
-
Add the precipitant to the outer vial, ensuring the level is below the top of the inner vial.
-
Seal the outer vial tightly with the screw cap.
-
Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitor for crystal growth over several days to weeks.
Caption: Workflow for the vapor diffusion crystallization method.
From Crystal to Structure: Data Collection and Refinement
Once a suitable crystal is obtained, the next step is to collect X-ray diffraction data and refine the crystal structure. The quality of the final structure is highly dependent on the quality of the diffraction data and the refinement strategy.
Key Parameters in Data Collection and Refinement
The following table summarizes some of the critical parameters that are reported in a crystallographic information file (CIF) and are indicative of the quality of the crystal structure.[6][7]
| Parameter | Description | Ideal Value/Range | Significance |
| Resolution (Å) | A measure of the level of detail in the electron density map. | Lower values are better (e.g., < 1.0 Å). | High resolution allows for the precise location of atoms, including hydrogen atoms. |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 for high-quality structures. | A low R-factor indicates a good fit between the model and the data. |
| Goodness-of-fit (GOF) | A statistical measure of how well the refined model fits the observed data. | Close to 1.0. | Values significantly different from 1.0 may indicate problems with the data or the model. |
| Completeness (%) | The percentage of unique reflections that were measured. | > 95% (ideally > 99%). | High completeness ensures that the dataset is sufficient for an accurate structure determination. |
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
This protocol provides a generalized workflow for data collection and structure refinement.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often in a cryo-stream of nitrogen gas (typically 100-150 K) to minimize thermal motion.[8]
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and diffraction data are collected as the crystal is rotated.[8]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson methods.[8]
-
Structure Refinement: The atomic positions and other parameters are adjusted to improve the agreement between the calculated and observed diffraction data, typically using a full-matrix least-squares on F² method.[8]
Caption: General workflow for X-ray data collection and structure refinement.
The Influence of Substituents on Crystal Packing and Intermolecular Interactions
The nature and position of substituents on the pyridine ring have a profound impact on the resulting crystal structure.[9] These substituents can modulate the electronic properties of the ring and introduce new opportunities for intermolecular interactions, thereby dictating the overall crystal packing.[10]
Comparative Analysis of Substituent Effects
| Substituent Type | Influence on Crystal Packing | Dominant Intermolecular Interactions |
| Electron-donating groups (e.g., -NH₂, -OH) | Can lead to the formation of strong, directional hydrogen bonds, often resulting in well-defined supramolecular synthons.[9] | N-H···N, O-H···N, N-H···O hydrogen bonds. |
| Electron-withdrawing groups (e.g., -NO₂, -CN) | Can alter the electrostatic potential of the pyridine ring, influencing π-π stacking interactions and promoting interactions with electron-rich regions of neighboring molecules.[11][12] | π-π stacking, C-H···O, C-H···N hydrogen bonds. |
| Halogens (F, Cl, Br, I) | Can participate in halogen bonding (C-X···N, C-X···O), which can compete with or complement hydrogen bonding in directing the crystal packing. The strength of these interactions generally increases from F to I.[5] | Halogen bonds, C-H···X hydrogen bonds. |
| Bulky groups (e.g., -tBu, -Ph) | Can sterically hinder certain packing arrangements, leading to less dense packing and potentially the inclusion of solvent molecules in the crystal lattice.[10] | van der Waals forces, C-H···π interactions. |
Case Study: Halogen Bonding vs. Hydrogen Bonding
In co-crystals of halogenated pyridine amides, a fascinating competition between hydrogen and halogen bonding can be observed.[5] For instance, in co-crystals with fumaric acid, while many analogues form expected –COOH···N(py) hydrogen bonds, iodinated pyridines can exhibit a halogen-bond-based –I···N(py) synthon instead.[5] This highlights the ability of heavier halogens to act as effective Lewis acids and direct crystal packing.[5]
Caption: Key intermolecular interactions in substituted pyridine crystals.
Leveraging Structural Databases for Comparative Analysis
The Cambridge Structural Database (CSD) is an invaluable resource for researchers working with small-molecule crystal structures.[13][14] It contains over a million entries and provides a powerful platform for searching, visualizing, and analyzing crystallographic data.[14][15]
Applications of the CSD in Pyridine Crystallography:
-
Identifying known crystal structures: Before embarking on the crystallization of a new substituted pyridine, a search of the CSD can reveal if its structure or that of a close analogue has already been determined.
-
Analyzing trends in crystal packing: The CSD can be used to perform statistical analyses of intermolecular interactions, such as hydrogen bond geometries and the prevalence of certain supramolecular synthons in different classes of pyridine derivatives.[16]
-
Informing crystallization strategies: By examining the crystallization conditions reported for similar compounds in the CSD, researchers can gain insights into promising solvent systems and techniques for their own target molecules.
Conclusion
The X-ray crystallography of substituted pyridine compounds is a rich and multifaceted field. A successful structural determination hinges on a systematic approach that begins with the careful selection and optimization of the crystallization method. The subsequent data collection and refinement must be performed to a high standard to yield a reliable and accurate crystal structure. A thorough understanding of the interplay between substituent effects and intermolecular forces is crucial for interpreting the resulting crystal packing. By leveraging the wealth of information contained within the Cambridge Structural Database, researchers can place their findings in a broader context and gain deeper insights into the solid-state behavior of these important molecules.
References
- 1. unifr.ch [unifr.ch]
- 2. researchgate.net [researchgate.net]
- 3. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
Navigating Beyond a Privileged Scaffold: A Comparative Guide to Alternatives for 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine in Drug Design
In the landscape of modern medicinal chemistry, the 2-trifluoromethylpyridine moiety has emerged as a privileged scaffold, frequently employed to enhance the metabolic stability and target affinity of drug candidates. The specific building block, 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine, offers a trifecta of desirable features: the trifluoromethyl group for metabolic blocking and lipophilicity enhancement, a pyridine ring for hydrogen bonding and solubility, and a bromine atom as a versatile handle for further chemical elaboration via cross-coupling reactions.[1][2][3] However, reliance on a single scaffold can limit chemical space and lead to challenges in optimizing pharmacokinetic profiles or mitigating off-target effects. This guide provides a comprehensive comparison of viable alternatives to this compound, offering supporting experimental data and detailed methodologies for their synthesis and evaluation.
The Rationale for Seeking Alternatives
While the trifluoromethyl group is a powerful tool in drug design, its strong electron-withdrawing nature can significantly impact the pKa of the pyridine nitrogen, altering drug-receptor interactions and solubility.[4] Furthermore, the bromine atom, while synthetically useful, can sometimes be a metabolic liability or contribute to undesirable toxicological profiles. Therefore, exploring bioisosteric replacements for these key functional groups and the pyridine core itself is a critical strategy for lead optimization. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of modern drug design aimed at fine-tuning a molecule's properties.[5][6]
Strategic Bioisosteric Replacements
The exploration of alternatives to this compound can be systematically approached by considering modifications at three key positions: the 2-position (trifluoromethyl group), the 5-position (bromo group), and the core pyridine ring.
PART 1: Alternatives to the 2-(Trifluoromethyl) Group
The trifluoromethyl group is prized for its ability to block metabolic oxidation and increase lipophilicity.[3] However, its strong electron-withdrawing character can be modulated by replacing it with other fluorine-containing groups.
The Difluoromethyl Group (-CHF2)
The difluoromethyl group is a close structural analog of the trifluoromethyl group but is less lipophilic and has a weaker electron-withdrawing effect. This can be advantageous in situations where excessive lipophilicity is a concern or a less drastic change in the pyridine ring's basicity is desired. A transition metal-free N-difluoromethylation of pyridines using ethyl bromodifluoroacetate has been reported as a facile method for their synthesis.[7]
The Pentafluorosulfanyl Group (-SF5)
Dubbed a "super-trifluoromethyl group," the pentafluorosulfanyl group is larger and more lipophilic than the trifluoromethyl group, with even stronger electron-withdrawing properties.[8][9] This can lead to enhanced metabolic stability and unique binding interactions. However, the synthesis of SF5-containing compounds can be more challenging.[8][9] A direct comparison of trifluoromethyl and pentafluorosulfanyl groups on a dopamine D3 antagonist template revealed nuanced differences in their effects on affinity and pharmacokinetic properties, highlighting the importance of empirical evaluation.[10]
PART 2: Alternatives to the 5-Bromo Group
The bromine atom serves primarily as a synthetic handle for diversification. Its replacement with other groups can modulate electronic properties and provide alternative coupling strategies.
The Chloro Group (-Cl)
Chlorine is a smaller and less lipophilic halogen than bromine. Replacing bromine with chlorine can subtly alter the molecule's steric and electronic profile. The synthesis of chloro-substituted pyridines often follows similar synthetic routes to their bromo counterparts.
The Cyano Group (-CN)
The cyano group is a strong electron-withdrawing group that can act as a hydrogen bond acceptor. Its introduction can significantly alter the molecule's polarity and binding interactions.
PART 3: Alternatives to the Pyridine Ring
In some cases, the entire pyridine scaffold may need to be replaced to overcome fundamental issues with ADME properties or to explore new binding modes. This "scaffold hopping" approach can lead to the discovery of novel chemotypes.
Other Nitrogen-Containing Heterocycles
Replacing the pyridine ring with other heterocycles like pyrimidine, pyrazine, or pyridazine can significantly impact a molecule's properties. For instance, introducing a second nitrogen atom in a pyrimidine ring can increase metabolic stability.[1] A deconstruction-reconstruction strategy for pyrimidine diversification allows for the conversion of pyrimidine-containing compounds into various other nitrogen heteroaromatics.[11]
Comparative Data Summary
The following table summarizes the key physicochemical and potential pharmacological differences between this compound and its conceptual alternatives. It is important to note that the actual impact of these substitutions is highly context-dependent and requires experimental validation.
| Feature | This compound (Parent) | 2-(Difluoromethyl) Analog | 2-(Pentafluorosulfanyl) Analog | 5-Chloro Analog | 5-Cyano Analog | Pyrimidine Core |
| Lipophilicity (logP) | High | Lower than parent | Higher than parent | Slightly lower than parent | Lower than parent | Generally lower |
| Electron Withdrawing Strength of 2-substituent | Strong | Moderate | Very Strong | Strong (from CF3) | Strong (from CF3) | Strong (from CF3) |
| Basicity of Pyridine N | Low | Higher than parent | Lower than parent | Similar to parent | Lower than parent | Lower than pyridine |
| Metabolic Stability | Generally high | Potentially slightly lower | Potentially higher | Similar to parent | Potentially different metabolic profile | Potentially higher |
| Synthetic Accessibility | Readily accessible | Moderately accessible | Challenging | Readily accessible | Moderately accessible | Varies |
Experimental Workflows and Protocols
To empirically evaluate the performance of these alternatives, a series of standardized in vitro assays are essential.
Diagram of the Drug Discovery Workflow
Caption: A streamlined workflow for the design, synthesis, and evaluation of alternatives.
Protocol 1: Synthesis of a 5-Chloro-4-methyl-2-(trifluoromethyl)pyridine Analog
This protocol is a representative example for the synthesis of a halogen-exchanged analog.
Materials:
-
This compound
-
Copper(I) chloride
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add Copper(I) chloride (1.2 eq).
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-chloro-4-methyl-2-(trifluoromethyl)pyridine.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes.[12][13][14][15]
Materials:
-
Test compounds and positive control (e.g., a rapidly metabolized drug)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
Procedure:
-
Prepare working solutions of test compounds and positive controls in phosphate buffer.
-
In a 96-well plate, add HLM and the compound working solution. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol 3: Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to cause drug-drug interactions by inhibiting major CYP isoforms.[16][17][18][19][20]
Materials:
-
Test compounds and known CYP inhibitors (positive controls)
-
Human Liver Microsomes or recombinant CYP enzymes
-
CYP-specific probe substrates
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile)
Procedure:
-
Prepare a range of concentrations for the test compound and positive controls.
-
In a 96-well plate, combine the liver microsomes (or recombinant enzymes), buffer, and the test compound/inhibitor.
-
Pre-incubate the mixture at 37°C.
-
Add the CYP-specific probe substrate to initiate the reaction.
-
After a set incubation time, add the NADPH regenerating system.
-
Incubate for a specific duration, then terminate the reaction with a quenching solution.
-
Analyze the formation of the metabolite of the probe substrate by LC-MS/MS.
-
Calculate the IC50 value for each test compound against each CYP isoform.
Conclusion and Future Perspectives
The strategic replacement of the trifluoromethyl, bromo, and pyridine moieties in this compound opens up a vast chemical space for the development of novel drug candidates with improved properties. While the principles of bioisosterism provide a rational starting point, this guide emphasizes the necessity of empirical data to validate design hypotheses. The provided protocols offer a robust framework for the synthesis and evaluation of these alternatives, enabling a data-driven approach to lead optimization. Future work should focus on generating comprehensive datasets that directly compare these analogs, allowing for the development of more predictive in silico models to guide the design of next-generation therapeutics.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. mch.estranky.sk [mch.estranky.sk]
- 7. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. A specific and direct comparison of the trifluoromethyl and pentafluoro sulfanyl groups on the selective dopamine D(3) antagonist 3-(3-{[4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}propyl)-1-phenyl-3-azabicyclo[3.1.0]hexane template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. bioivt.com [bioivt.com]
- 17. lnhlifesciences.org [lnhlifesciences.org]
- 18. criver.com [criver.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine
This guide provides essential, field-proven safety protocols and operational plans for the handling and disposal of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of understanding, ensuring that safety is not just a procedure, but an integrated part of your scientific methodology. The following directives are synthesized from authoritative safety data for structurally similar halogenated pyridine derivatives and established best practices in chemical hygiene.
Hazard Analysis: Understanding the Adversary
Core Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][4]
The trifluoromethyl group can enhance the chemical's reactivity and biological activity, while the bromo-substituent adds to its toxicological profile. The causality behind these hazards lies in the molecule's ability to react with biological macromolecules, disrupting cellular function. Therefore, preventing all routes of exposure—dermal, ocular, and respiratory—is the primary directive.
Personal Protective Equipment (PPE): A System of Defense
Your PPE is the last line of defense between you and the chemical. Its selection is not arbitrary; it is a scientifically-backed choice based on the anticipated hazards. For this compound, a comprehensive PPE ensemble is non-negotiable.[5]
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Nitrile or Neoprene Gloves | Pyridine and its derivatives can be absorbed through the skin.[6] Nitrile and neoprene offer good chemical resistance against this class of compounds.[5][7] Latex gloves are unsuitable and should not be used.[5] Always double-glove when handling neat material or concentrated solutions. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | The compound is a serious eye irritant.[1][2] Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be worn over the goggles when there is a significant risk of splashing (e.g., transferring large quantities, working under pressure). |
| Body Protection | Fully-Buttoned Laboratory Coat | A lab coat provides a removable barrier to protect skin and personal clothing from contamination.[6] Ensure it is fully buttoned or snapped for complete coverage. |
| Respiratory Protection | NIOSH-approved Respirator | When engineering controls cannot guarantee exposure levels are below occupational limits, or during spill clean-up, a respirator is required.[2] Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[2] A proper fit test and enrollment in a respiratory protection program are mandatory.[6] |
Operational Plan: From Benchtop to Disposal
A safe workflow is a pre-planned workflow. This section provides a step-by-step methodology for handling this compound, grounded in the principles of hazard mitigation.
-
Hazard Review: Before the first use, read and understand the safety information for analogous compounds. Locate the nearest emergency eyewash station and safety shower.[6]
-
Engineering Controls: All handling of this compound, including weighing and solution preparation, MUST be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill kits, and waste containers, before bringing the chemical into the work area.
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, a double layer of nitrile gloves.
-
Transfer: Use a spatula or powder funnel for solid transfers to minimize dust generation. If the compound is a liquid, use a syringe or cannula for transfers between sealed vessels.
-
Solution Preparation: Add the compound slowly to the solvent. Be aware of any potential exothermic reactions.
-
Container Sealing: Keep containers tightly sealed when not in use to prevent the release of vapors.[5][8]
-
Post-Handling: After handling, decontaminate the work area. Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated hazardous waste stream.
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8] Do not eat, drink, or smoke in the laboratory.[8][9]
Accidents happen; a swift and correct response is critical.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Assess: From a safe distance, assess the extent of the spill. For small spills that you are trained to handle, proceed with cleanup. For large spills, contact your institution's emergency response team.
-
Control: If safe to do so, prevent the spill from spreading by using absorbent materials from a spill kit (e.g., sand, vermiculite).[4]
-
Cleanup (for trained personnel on small spills):
-
Reporting: Report all spills to your supervisor or safety officer.
Chemical waste must be handled with the same care as the parent chemical.
-
Waste Segregation: Collect all waste containing this compound, including contaminated gloves, paper towels, and reaction byproducts, in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Never pour this chemical or its waste down the drain.[7] All waste must be disposed of through your institution's official hazardous waste management program, which typically involves incineration or burial in a licensed landfill.[1][8]
First Aid: Immediate Response to Exposure
In the event of an exposure, immediate and correct action can significantly mitigate harm.
-
Inhalation: Move the affected person to fresh air immediately.[2][7] If they feel unwell or have difficulty breathing, seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][7] Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][5] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Call a poison control center or seek immediate medical attention.[8]
By integrating these safety protocols into your experimental design, you build a self-validating system of safety, ensuring the integrity of your research and the well-being of your team.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. kishida.co.jp [kishida.co.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
